1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFSVAKVCSOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446535 | |
| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146256-98-6 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146256-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: Spectroscopic and Synthetic Profile of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No: 146256-98-6), a key building block in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Spectroscopic Data
A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete set of publicly available experimental spectra is not readily accessible, typical spectroscopic data for this compound, based on its structure and data from similar compounds, are summarized below.
Table 1: Spectroscopic Data Summary
| Spectroscopy Type | Data |
| ¹H NMR | Data not available in the searched resources. |
| ¹³C NMR | Data not available in the searched resources. |
| Infrared (IR) | Data not available in the searched resources. |
| Mass Spectrometry (MS) | Data not available in the searched resources. |
| Molecular Formula | C₁₂H₁₉NO₅[1][2] |
| Molecular Weight | 257.28 g/mol [1][3] |
Experimental Protocols
The following section details the synthetic protocol for this compound as adapted from patent literature, along with general protocols for spectroscopic analysis.
Synthesis of this compound[4]
This synthesis is a two-step process starting from 1-tert-butoxycarbonyl-3-pyrrolidinone.
Materials:
-
1-tert-butoxycarbonyl-3-pyrrolidinone
-
N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl chloroformate
-
Ice water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: To a 1000 mL four-neck flask, add 1-tert-butoxycarbonyl-3-pyrrolidone (120 g) and N,N-dimethylformamide (DMF, 600 mL).
-
Cool the reaction mixture to 0-5°C with stirring.
-
Add sodium hydride (26 g) in batches to the cooled solution.
-
Carboxylation: Slowly add ethyl chloroformate (70.5 g) dropwise over approximately 40 minutes, maintaining the temperature at 0-5°C.
-
Continue stirring the reaction mixture at 0-5°C for 2 hours.
-
Work-up: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice water (3 L).
-
Adjust the pH of the solution to 7 using dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound. The reported yield for this procedure is 85%.[4]
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR).
-
The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Chemical shifts would be reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectral analysis would be performed using a mass spectrometer, with techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
The resulting spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions.
Synthesis Pathway
The synthesis of this compound involves the C-acylation of a protected pyrrolidinone. The key steps are the deprotonation at the α-carbon to the ketone and subsequent reaction with an acylating agent.
Caption: Synthesis of the target compound.
This guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of the synthesized compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and drug development.
Molecular Structure
Chemical Formula: C₁₂H₁₉NO₅ Molar Mass: 257.28 g/mol CAS Number: 146256-98-6
The structure of this compound, including the numbering convention used for NMR assignments, is shown below:
Figure 1. Chemical structure and atom numbering of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyl group, the ethyl group, and the pyrrolidine ring. Due to the presence of the chiral center at C3, the protons on C2 and C5 (CH₂) are diastereotopic and are expected to appear as distinct signals, likely as complex multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and ester functionalities.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.20 | q | 2H | -OCH₂CH₃ |
| ~3.8-4.0 | m | 2H | H-2 |
| ~3.6-3.8 | m | 2H | H-5 |
| ~3.5 | t | 1H | H-3 |
| ~1.45 | s | 9H | -C(CH₃)₃ |
| ~1.28 | t | 3H | -OCH₂CH₃ |
Note: The predicted chemical shifts and multiplicities are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is expected to show 10 distinct signals, as two carbons in the tert-butyl group are chemically equivalent. The chemical shifts of the carbonyl carbons (C4 and the two ester carbonyls) will be in the downfield region, while the aliphatic carbons of the pyrrolidine ring and the ester groups will appear in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C-4 |
| ~170 | -COOCH₂CH₃ |
| ~154 | -NCOO- |
| ~81 | -C(CH₃)₃ |
| ~62 | -OCH₂CH₃ |
| ~55 | C-3 |
| ~50 | C-2 |
| ~48 | C-5 |
| ~28 | -C(CH₃)₃ |
| ~14 | -OCH₂CH₃ |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Experimental Protocols
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but this may alter the chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (CDCl₃ at 77.16 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for the structural confirmation of this compound.
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
This comprehensive guide provides the necessary spectral data, experimental protocols, and logical workflow to aid researchers in the characterization of this compound. The provided information is essential for ensuring the quality and identity of this important chemical intermediate in various research and development applications.
An In-depth Technical Guide to the Synthesis and Characterization of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthetic pathway, including a step-by-step experimental protocol for its preparation. Furthermore, it summarizes its physicochemical properties and provides insights into its characterization through various analytical techniques. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound, also known as 4-Oxo-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester, is a versatile synthetic intermediate.[1][2] Its rigid pyrrolidine core, substituted with both a Boc-protecting group and an ethyl ester, makes it a valuable scaffold for the introduction of diverse functionalities. This compound serves as a crucial starting material in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents targeting a range of therapeutic areas.[3] The 4-oxo functionality provides a reactive handle for further chemical modifications, enabling the construction of libraries of compounds for biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉NO₅ | [1] |
| Molecular Weight | 257.28 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| CAS Number | 146256-98-6 | [1][4] |
| Boiling Point | 120 °C at 0.4 mmHg | [3] |
| Purity | >97.0% (HPLC) |
Synthesis
The synthesis of this compound is typically achieved through a Dieckmann-type condensation reaction. This intramolecular cyclization of a diester is a powerful method for the formation of five- and six-membered rings. The general synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established synthetic methods for similar compounds and provides a detailed procedure for the preparation of the title compound.
Materials:
-
N-Boc-3-pyrrolidinone
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl chloroformate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1M)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF. The flask is cooled to 0 °C in an ice-water bath.
-
Enolate Formation: A solution of N-Boc-3-pyrrolidinone in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding enolate.
-
Acylation: Ethyl chloroformate is added dropwise to the reaction mixture at 0 °C, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of cold water. The resulting aqueous solution is acidified to a neutral pH with 1M hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to slightly yellow solid.
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods. The expected data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the ethyl group, and the pyrrolidine ring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule, including the carbonyl carbons of the ketone and the two ester groups, the carbons of the tert-butyl and ethyl groups, and the carbons of the pyrrolidine ring.
Note: Specific peak assignments for NMR data are not currently available in the public domain and would need to be determined experimentally.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1740 |
| C=O (Carbamate) | ~1700 |
| C=O (Ester) | ~1735 |
| C-N | ~1160 |
| C-O | ~1250 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 258.13.
Applications in Drug Discovery and Development
This compound is a valuable building block in drug discovery due to the versatility of the pyrrolidine scaffold.[3] The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs. The presence of orthogonal protecting groups (Boc and ethyl ester) allows for selective deprotection and further functionalization at different positions of the molecule.
The general workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: General workflow for the use of the title compound in drug discovery.
While this compound is a key intermediate, its direct interaction with specific signaling pathways has not been extensively reported in publicly available literature. Its utility lies in its role as a precursor to molecules that may modulate various biological targets. For example, derivatives of substituted pyrrolidines have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), which is involved in the incretin pathway and is a target for the treatment of type 2 diabetes.[5]
Conclusion
This compound is a synthetically valuable and commercially available building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its synthesis, including a practical experimental protocol, and a summary of its key physicochemical and spectroscopic properties. The strategic placement of functional groups and protecting groups on the pyrrolidine scaffold allows for the generation of diverse molecular architectures, making it an important tool for the discovery and development of new therapeutic agents. Further research into the biological activities of derivatives synthesized from this compound is warranted.
References
An In-depth Technical Guide to 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, combined with orthogonal protecting groups, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, a detailed synthesis protocol, and its application in the development of novel therapeutics. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Chemical Identity and Structure
IUPAC Name: 1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate[1]
Synonyms: Ethyl N-Boc-4-oxopyrrolidine-3-carboxylate, 4-Oxo-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester[1]
Chemical Structure:
Molecular Formula: C₁₂H₁₉NO₅[1]
Molecular Weight: 257.28 g/mol [1]
CAS Number: 146256-98-6[1]
The structure features a five-membered pyrrolidine ring, which is a prevalent motif in many biologically active compounds. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The molecule also contains a ketone functional group at the 4-position and an ethyl ester at the 3-position, providing multiple sites for further chemical modification.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 55 - 65 °C | |
| Boiling Point | 120 °C at 0.4 mmHg | [2] |
| Molecular Weight | 257.28 g/mol | [1] |
| Molecular Formula | C₁₂H₁₉NO₅ | [1] |
| Purity (typical) | ≥ 97% (HPLC) | |
| Storage Conditions | 2 - 8 °C |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not consistently reported in publicly available literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the material.
Experimental Protocols
Synthesis of this compound
The following is a detailed protocol for the synthesis of the title compound, adapted from patent literature. This procedure involves the acylation of N-Boc-3-pyrrolidinone.
Materials:
-
1-tert-butoxycarbonyl-3-pyrrolidinone
-
N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl chloroformate
-
Ice water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a four-necked flask, add 1-tert-butoxycarbonyl-3-pyrrolidone and N,N-dimethylformamide (DMF).
-
Cool the reaction mixture to 0-5°C with stirring.
-
At this temperature, add sodium hydride in batches.
-
Slowly add ethyl chloroformate dropwise over approximately 40 minutes, maintaining the temperature at 0-5°C.
-
Continue stirring the reaction mixture at 0-5°C for 2 hours after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice water.
-
Adjust the pH of the solution to 7 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product.
Purification
The crude product can be purified by column chromatography on silica gel. A typical eluent system for similar N-Boc protected pyrrolidine derivatives is a gradient of ethyl acetate in hexanes.
General Procedure for Column Chromatography:
-
Prepare a slurry of silica gel in the initial, less polar eluent mixture.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The pyrrolidine scaffold is a key structural feature in many drugs, particularly those targeting the central nervous system.
Versatile Synthetic Intermediate
The orthogonal protecting groups (Boc and ethyl ester) on the pyrrolidine ring allow for selective deprotection and functionalization at different positions. The ketone at the 4-position can be readily transformed into other functional groups, such as amines or hydroxyls, through reductive amination or reduction, respectively. This versatility makes it a key starting material for creating diverse libraries of compounds for drug screening.
Role in the Synthesis of Neurological Drugs
Pyrrolidine derivatives are known to be key components in drugs targeting neurological disorders. They can serve as scaffolds for the development of anticonvulsants, antidepressants, and agents for treating neurodegenerative diseases. The rigid conformation of the pyrrolidine ring can help in the precise positioning of pharmacophoric groups for optimal interaction with biological targets.
Potential as a Precursor for Enzyme Inhibitors
The 4-oxopyrrolidine moiety can be elaborated into structures that mimic the transition states of enzymatic reactions, making it a valuable precursor for the design of enzyme inhibitors. For instance, derivatives of this compound could be explored as inhibitors of proteases, kinases, or other enzymes implicated in disease.
Visualization of Synthetic and Biological Pathways
To illustrate the utility of this compound, the following diagrams depict its synthesis workflow and a hypothetical signaling pathway that could be targeted by a drug synthesized from this intermediate.
Caption: Synthetic workflow for this compound.
Caption: Hypothetical drug action on a neuronal signaling pathway.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its structural features allow for the facile synthesis of complex and diverse molecules, particularly those with applications in neuroscience. The detailed synthetic protocol and compilation of its properties provided in this guide are intended to facilitate its use in research and development settings, ultimately contributing to the discovery of novel therapeutics.
References
Technical Guide: 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS 146256-98-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis.[1][2] Its pyrrolidine core is a common motif in a variety of biologically active compounds, making this molecule a valuable starting material for the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the available chemical information, synthesis, and potential applications of this compound.
Chemical Information
Identifiers and Nomenclature
| Property | Value |
| CAS Number | 146256-98-6 |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate[4] |
| Synonyms | This compound, 4-Oxopyrrolidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester, Ethyl N-Boc-4-oxopyrrolidine-3-carboxylate[4][5][6][7] |
| Molecular Formula | C₁₂H₁₉NO₅[4] |
| Molecular Weight | 257.28 g/mol [4] |
| InChI | InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3[4] |
| InChIKey | CWRFSVAKVCSOPI-UHFFFAOYSA-N[4] |
| SMILES | CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C[4] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 56.0 to 61.0 °C | [5][6][7] |
| Boiling Point | 120 °C at 0.4 mmHg (lit.) | [1] |
| XlogP | 1.2 | [4] |
| Topological Polar Surface Area | 72.9 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 4 | [4] |
Solubility
Qualitative solubility data for similar N-Boc protected pyrrolidinol compounds suggest high solubility in polar aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, as well as in alcohols like methanol and ethanol. It is expected to have low solubility in nonpolar solvents like hexanes.
Synthesis
A common synthetic route to this compound is described in the literature.[1]
Experimental Protocol: Synthesis
Materials:
-
1-tert-butoxycarbonyl-3-pyrrolidinone
-
N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl chloroformate
-
Ice water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a four-necked flask, add 1-tert-butoxycarbonyl-3-pyrrolidinone and N,N-dimethylformamide (DMF).
-
Cool the reaction mixture to 0-5°C with stirring.
-
Add sodium hydride (NaH) to the cooled mixture in portions.
-
Slowly add ethyl chloroformate dropwise over approximately 40 minutes, maintaining the temperature at 0-5°C.
-
Continue stirring the reaction mixture at 0-5°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice water.
-
Adjust the pH of the solution to 7 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound.[1]
Synthesis Workflow
Biological and Pharmaceutical Information
While specific biological data for this compound is not extensively available in the public domain, its utility as a synthetic intermediate provides insight into its potential applications.
Role in Drug Discovery
This compound serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.[2]
-
Muscarinic M4 Receptor Modulators: A patent describes the use of this compound in the preparation of muscarinic M4 receptor positive allosteric modulators (PAMs). These modulators are being investigated for the treatment of psychiatric and neurological disorders such as schizophrenia.
-
Anti-inflammatory and Analgesic Agents: The pyrrolidine scaffold is present in many compounds with anti-inflammatory and analgesic properties. Derivatives of this compound are explored for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways.
Potential Signaling Pathways
Based on its use in synthesizing muscarinic M4 receptor modulators, a potential signaling pathway of its derivatives is the G-protein coupled receptor (GPCR) signaling cascade associated with the M4 receptor. Activation of the M4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Due to the lack of specific biological studies on this compound, a detailed diagram of its direct interaction with any signaling pathway cannot be provided.
Experimental Protocols for Biological Assays
Detailed experimental protocols for biological assays performed directly with this compound are not available in the reviewed literature. However, general protocols for assessing the activities of its potential downstream derivatives are outlined below.
General Protocol: In Vitro COX Inhibition Assay
This type of assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Test compound (a derivative of this compound)
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagents (e.g., for measuring prostaglandin E2 production)
-
Microplate reader
Procedure (General Outline):
-
Prepare solutions of the test compound at various concentrations.
-
In a microplate, add the COX enzyme, assay buffer, and the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a set period.
-
Stop the reaction.
-
Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, fluorescence).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
General Protocol: Muscarinic M4 Receptor Activation Assay
This assay measures the ability of a compound to modulate the activity of the M4 muscarinic receptor.
Materials:
-
Cells expressing the human M4 muscarinic receptor (e.g., CHO or HEK293 cells)
-
Test compound
-
Agonist (e.g., acetylcholine)
-
Assay buffer
-
Detection system to measure downstream signaling (e.g., calcium mobilization, cAMP levels)
-
Plate reader
Procedure (General Outline for a PAM):
-
Plate the M4 receptor-expressing cells in a microplate and culture overnight.
-
Wash the cells with assay buffer.
-
Add the test compound (potential PAM) at various concentrations and incubate.
-
Add a sub-maximal concentration (EC₂₀ or EC₅₀) of the agonist (acetylcholine).
-
Measure the cellular response (e.g., change in intracellular calcium or cAMP) using a plate reader.
-
Calculate the potentiation of the agonist response by the test compound and determine its EC₅₀ for potentiation.
Safety and Toxicology
GHS Hazard Information
Aggregated GHS information from multiple sources indicates the following potential hazards for compounds with the same molecular formula and similar structure.[4]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
General Toxicological Considerations for N-Boc Pyrrolidine Derivatives
For N-Boc protected pyrrolidine derivatives, toxicological assessment in drug development typically includes studies on acute toxicity, genotoxicity, and repeated-dose toxicity. The Boc protecting group is generally considered to have a low order of toxicity and is readily cleaved under acidic conditions. However, the overall toxicity profile will depend on the entire molecular structure.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly for the development of new pharmaceuticals. Its utility in the construction of muscarinic M4 receptor modulators highlights its potential in the field of neuroscience. While detailed biological, pharmacological, and toxicological data for this specific compound are limited in the public domain, the information available on its synthesis and its role as a precursor provides a solid foundation for its application in research and drug discovery. Further studies are warranted to fully elucidate the biological activity profile of this compound and its derivatives.
References
- 1. This compound | 146256-98-6 [chemicalbook.com]
- 2. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H19NO5 | CID 10868942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 146256-98-6 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 146256-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 146256-98-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
The Genesis and Evolution of 4-Oxopyrrolidine Dicarboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopyrrolidine dicarboxylate core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active molecules. Its unique stereochemical and electronic properties have made it an attractive target for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds, alongside a summary of their biological activities and the experimental protocols used in their investigation.
A Historical Perspective: The Emergence of a Versatile Scaffold
The precise first synthesis of a 4-oxopyrrolidine dicarboxylate derivative is not straightforward to pinpoint in the historical literature, as early chemical explorations often focused on broader classes of heterocyclic compounds. However, the foundational chemistry enabling their synthesis can be traced back to the late 19th and early 20th centuries with the development of key cyclization reactions.
One of the most logical and historically significant routes to the 4-oxopyrrolidine ring system is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester. This reaction, first reported by Walter Dieckmann in 1894, provides a powerful method for the formation of five- and six-membered rings.[1][2][3][4] The application of this reaction to suitably substituted aminodiesters would theoretically yield the 4-oxopyrrolidine dicarboxylate core.
Early research into pyrrolidine chemistry was often driven by the study of natural products, such as amino acids like proline and hydroxyproline. The oxidation of hydroxyproline derivatives, for instance, provides a conceptual pathway to 4-oxopyrrolidine structures. While a singular "discovery" paper for the entire class is elusive, the groundwork for their synthesis was laid through these fundamental explorations of cyclization reactions and the chemistry of amino acid derivatives.
The Evolving Landscape of Synthesis
The synthetic strategies towards 4-oxopyrrolidine dicarboxylate derivatives have evolved significantly over the years, moving from classical condensation reactions to more sophisticated and stereoselective methods.
Foundational Synthetic Approaches
The Dieckmann Condensation remains a cornerstone in the synthesis of the 4-oxopyrrolidine ring. The general approach involves the base-catalyzed intramolecular cyclization of a diester, such as a substituted N,N-bis(alkoxycarbonylmethyl)amine.
A generalized workflow for a Dieckmann-type synthesis is depicted below:
Caption: Generalized workflow for Dieckmann condensation to form 4-oxopyrrolidine derivatives.
Modern Synthetic Methodologies
More recent synthetic efforts have focused on achieving greater control over stereochemistry and introducing diverse functionalities. These methods include:
-
Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering an efficient route to highly substituted pyrrolidines.
-
Enzymatic and Bio-catalytic Approaches: The use of enzymes offers a green and highly stereoselective alternative for the synthesis of chiral pyrrolidine building blocks.[5] Photoenzymatic synthesis routes have been developed for related chiral pyrrolidines, demonstrating the potential of combining photochemical activation with enzymatic stereocontrol.[5]
-
Transition-Metal Catalyzed Cyclizations: Palladium, rhodium, and other transition metals can catalyze a variety of cyclization reactions to form the pyrrolidine ring with high efficiency and selectivity.
Biological Activities and Therapeutic Potential
4-Oxopyrrolidine dicarboxylate derivatives have been investigated for a wide range of biological activities, highlighting their potential as therapeutic agents.
While comprehensive quantitative data for a wide range of 4-oxopyrrolidine dicarboxylates is not consolidated in a single source, various studies on related structures indicate their potential in several therapeutic areas:
-
Anticancer and Antimicrobial Agents: Derivatives of the closely related 5-oxopyrrolidine have shown promising in vitro anticancer and antimicrobial activities.[6] For example, certain hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have been found to reduce the viability of A549 human lung adenocarcinoma cells.[6]
-
Enzyme Inhibitors: The rigid, constrained conformation of the 4-oxopyrrolidine ring makes it an ideal scaffold for designing enzyme inhibitors. Derivatives have been explored as inhibitors for various enzymes, including:
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: 4-Fluoropyrrolidine-2-carbonitrile derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[7]
-
Hepatitis C Virus (HCV) Inhibitors: A patent describes the preparation of 4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives as inhibitors of the HCV NS5B polymerase.
-
-
Neurological Disorders: Constrained analogues of glutamic acid based on the pyrrolidine-2,4-dicarboxylic acid scaffold have been synthesized and evaluated as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.
The biological activity of these derivatives is often highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to understand the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.[8][9][10][11]
Below is a conceptual signaling pathway that could be targeted by a hypothetical 4-oxopyrrolidine dicarboxylate-based enzyme inhibitor:
Caption: Conceptual mechanism of action for a 4-oxopyrrolidine dicarboxylate enzyme inhibitor.
Key Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a related pyrrolidone derivative and a general method for biological evaluation.
Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid[6]
This protocol describes the synthesis of a 5-oxopyrrolidine derivative, which serves as a key intermediate for further derivatization.
Materials:
-
N-(4-aminophenyl)acetamide (1)
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol) and itaconic acid (98 g, 0.75 mol) in water (100 mL) is refluxed for 12 hours.
-
After reflux, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.
-
The mixture is cooled, and the resulting crystalline solid is collected by filtration.
-
The solid is washed with water.
-
Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.
-
The purified product, 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid (2), is collected as a white solid.
In Vitro Anticancer Activity Assay (MTT Assay)[6]
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
A549 human lung adenocarcinoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Formazan solubilization solution (e.g., DMSO or a buffered SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
A549 cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.
-
After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Future Directions
The 4-oxopyrrolidine dicarboxylate scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Asymmetric Synthesis: The development of more efficient and highly stereoselective synthetic methods to access enantiomerically pure derivatives.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies, aided by computational modeling, to elucidate the key structural features required for potent and selective biological activity.
-
Exploration of New Biological Targets: Screening of 4-oxopyrrolidine dicarboxylate libraries against a wider range of biological targets to identify novel therapeutic applications.
-
Drug Delivery and Formulation: Investigation of advanced drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
The rich chemistry and diverse biological potential of 4-oxopyrrolidine dicarboxylate derivatives ensure their continued importance in the quest for new and improved medicines.
References
- 1. synarchive.com [synarchive.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4D- quantitative structure-activity relationship modeling: making a comeback - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Biological Screening of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for diverse functionalization, making it a valuable component in the design of novel therapeutics.[1] This guide outlines a framework for the initial biological screening of a specific pyrrolidine derivative, 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. While this compound is primarily recognized as a versatile building block in organic synthesis,[3][4] its structural motifs warrant investigation into its potential biological activities.
This document provides a comprehensive overview of a hypothetical initial screening cascade, including detailed experimental protocols for assessing cytotoxicity, antimicrobial effects, and receptor binding potential. The methodologies described are established and widely used in the early stages of drug discovery to provide a preliminary assessment of a compound's biological profile.[5][6]
Compound Profile
-
IUPAC Name: 1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate[7]
-
CAS Number: 146256-98-6[7]
-
Molecular Formula: C12H19NO5[7]
-
Molecular Weight: 257.28 g/mol [7]
-
Appearance: White to slightly yellow crystalline powder[8]
Initial Biological Screening Cascade
The initial biological evaluation of a novel compound typically follows a tiered approach, beginning with broad assessments of cytotoxicity and antimicrobial activity, followed by more specific assays based on structural similarity to known bioactive molecules.
Cytotoxicity Assessment
A fundamental first step in evaluating a novel compound is to determine its potential for inducing cell death.[9] This is crucial for identifying a therapeutic window and understanding off-target effects. The MTT assay is a widely used colorimetric method for assessing cell viability by measuring metabolic activity.[5][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations and incubate for 48 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell growth by 50%.[5]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | > 100 |
| MCF-7 | Breast Cancer | > 100 |
| HEK293 | Normal Kidney | > 100 |
Interpretation: An IC50 value greater than 100 µM in these initial assays would suggest that this compound has low cytotoxicity against the tested cell lines.
Antimicrobial Screening
Given the prevalence of antimicrobial activity among heterocyclic compounds, screening for antibacterial and antifungal properties is a logical step.[11] The agar well diffusion method provides a straightforward initial assessment of a compound's ability to inhibit microbial growth.[12]
Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculation: Spread a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface of the agar plates.[13]
-
Well Creation: Create uniform wells in the agar using a sterile borer.
-
Compound Application: Add a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control should also be included.[13]
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Data Acquisition: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[14]
Data Presentation: Hypothetical Zone of Inhibition Data
| Test Microorganism | Type | Hypothetical Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | 0 |
| Escherichia coli | Gram-negative Bacteria | 0 |
| Candida albicans | Fungus | 0 |
Interpretation: A zone of inhibition of 0 mm would suggest that the compound does not possess significant antimicrobial activity against the tested strains under these conditions.
Receptor Binding Assay (Hypothetical)
Many drugs exert their effects by binding to specific receptors.[15] Given that some pyrrolidine derivatives interact with G-protein coupled receptors (GPCRs), a hypothetical screening against a panel of common GPCRs could be considered. A competitive binding assay is often used to determine the affinity of a test compound for a receptor.[15][16]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a known radiolabeled ligand with high affinity for the receptor, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration.[17]
-
Data Acquisition: Quantify the amount of radioactivity bound to the filter, which corresponds to the amount of radioligand bound to the receptor.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the Ki (inhibitory constant).
Data Presentation: Hypothetical Receptor Binding Data
| Receptor Target | Hypothetical Ki (µM) |
| Dopamine D2 Receptor | > 50 |
| Serotonin 5-HT2A Receptor | > 50 |
| Muscarinic M1 Receptor | > 50 |
Interpretation: A high Ki value (e.g., > 50 µM) would indicate a low binding affinity of the compound for the tested receptors.
Summary and Future Directions
Based on this hypothetical initial screening, this compound demonstrates a favorable preliminary safety profile with low cytotoxicity and no significant antimicrobial activity. The compound also shows low affinity for the selected GPCR targets.
While these initial results suggest limited biological activity in the tested assays, the pyrrolidine scaffold remains a structure of significant interest in drug discovery.[2][18] Future investigations could explore:
-
Screening against a broader panel of cell lines and microbial strains.
-
Evaluation in other assay formats, such as enzyme inhibition assays.
-
Chemical modification of the core structure to enhance biological activity.
This guide provides a foundational framework for the initial biological characterization of novel chemical entities, enabling researchers to make data-driven decisions in the early stages of the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 146256-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C12H19NO5 | CID 10868942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 146256-98-6 [chemicalbook.com]
- 9. opentrons.com [opentrons.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. microchemlab.com [microchemlab.com]
- 15. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document also outlines detailed, standardized experimental protocols for determining these critical parameters.
Physicochemical Properties
This compound is an off-white solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |
| Molecular Weight | 257.28 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 55 - 65 °C | [1] |
| Boiling Point | 120 °C at 0.4 mmHg | [1][3] |
| CAS Number | 146256-98-6 | [1][2] |
Solubility Profile
Currently, there is a lack of specific, quantitative solubility data for this compound in various solvents. However, qualitative descriptions from suppliers indicate its general solubility characteristics.
| Solvent | Solubility | Notes |
| Water | Low solubility | Based on its organic nature. |
| Dichloromethane | Soluble | Commonly used organic solvent. |
| Ethyl Acetate | Soluble | Commonly used organic solvent. |
To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided below.
This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[4]
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, acetone)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow them to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the samples at a high speed to further separate the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent, typically expressed in mg/mL or g/100mL.
Workflow for Solubility Determination:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, a valuable intermediate in medicinal chemistry and organic synthesis. The primary synthetic route described is the C-acylation of N-Boc-3-pyrrolidinone. A preparatory method for the starting material, 1-tert-butoxycarbonyl-3-pyrrolidone (N-Boc-3-pyrrolidinone), via oxidation of the corresponding alcohol is also detailed. This document includes comprehensive experimental procedures, quantitative data, and workflow diagrams to facilitate replication in a laboratory setting.
Introduction
This compound (CAS No. 146256-98-6) is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing a ketone and a β-keto ester moiety within a pyrrolidine scaffold, allows for diverse chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen permits selective reactions at other positions of the molecule. This document outlines a robust and high-yielding synthetic procedure for this compound.
Synthetic Schemes
Synthesis of Starting Material: 1-tert-butoxycarbonyl-3-pyrrolidone
A common method for the preparation of 1-tert-butoxycarbonyl-3-pyrrolidone is the oxidation of N-Boc-3-pyrrolidinol. The Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), provides the ketone in high yield.
Caption: Synthesis of the starting material.
Main Synthetic Route: this compound
The target compound is synthesized via the C-acylation of 1-tert-butoxycarbonyl-3-pyrrolidone with ethyl chloroformate in the presence of a strong base, such as sodium hydride.[1] This reaction proceeds through the formation of an enolate, which then acts as a nucleophile.
Caption: Main synthetic route to the target compound.
Experimental Protocols
Protocol 1: Synthesis of 1-tert-butoxycarbonyl-3-pyrrolidone
Materials:
-
N-Boc-3-pyrrolidinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, slowly add a solution of DMSO (2.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Stir the mixture for 5 minutes.
-
Add a solution of N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DCM to the reaction mixture at -78 °C.
-
Continue stirring at this temperature for 2 hours.
-
Add triethylamine (5.0 eq) to the reaction mixture and stir for 1 hour at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with ethyl acetate and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated saline.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound[1]
Materials:
-
1-tert-butoxycarbonyl-3-pyrrolidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl chloroformate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice water
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a four-neck flask, add 1-tert-butoxycarbonyl-3-pyrrolidone (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0-5 °C with stirring.
-
Add sodium hydride (1.1 eq) in portions at this temperature.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise over approximately 40 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice water.
-
Adjust the pH of the solution to 7 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.
Data Presentation
Reactant and Product Quantities for Protocol 2
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 1-tert-butoxycarbonyl-3-pyrrolidone | 185.22 | 1.0 | 120 | - | 1.0 |
| Sodium Hydride (60%) | 40.00 | 1.1 | 26 | - | 1.1 |
| Ethyl Chloroformate | 108.52 | 1.1 | 70.5 | - | 1.1 |
| N,N-Dimethylformamide (DMF) | - | - | - | 600 | - |
| Product | 257.28 | - | - | - | - |
| Theoretical Yield | 257.28 | 1.0 | 166.7 | - | - |
| Actual Yield (85%) | 257.28 | 0.85 | 141.7 | - | - |
Physicochemical and Spectroscopic Data
Starting Material: 1-tert-butoxycarbonyl-3-pyrrolidone
| Property | Value |
| CAS Number | 101385-93-7 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | White to yellow low melting solid |
| Melting Point | 34-38 °C |
Final Product: this compound
Disclaimer: Experimental spectroscopic data for the final product could not be located in the searched resources. The following data is computed from PubChem.
| Property | Value | Reference |
| CAS Number | 146256-98-6 | [2] |
| Molecular Formula | C₁₂H₁₉NO₅ | [2] |
| Molecular Weight | 257.28 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | [2] |
| SMILES | CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C | [2] |
| InChIKey | CWRFSVAKVCSOPI-UHFFFAOYSA-N | [2] |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The protocols described provide a reliable and scalable method for the synthesis of this compound. The high yield reported for the C-acylation step makes this an efficient route for obtaining this valuable synthetic intermediate. Researchers should perform standard analytical characterization (NMR, MS, IR) to confirm the identity and purity of the synthesized compound.
References
Application Note and Protocol: Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its pyrrolidine core is a common scaffold in numerous biologically active compounds, and the dicarboxylate functionality allows for diverse chemical modifications.[1] This molecule serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] This document provides a detailed, step-by-step protocol for the synthesis of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the C-acylation of N-Boc-3-pyrrolidinone with ethyl chloroformate. This reaction is a base-mediated process where a strong base is used to deprotonate the α-carbon to the ketone, followed by nucleophilic attack on the acylating agent.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Yield | Purity | Appearance |
| This compound | 1-tert-butoxycarbonyl-3-pyrrolidone | Sodium hydride, Ethyl chloroformate | DMF | 85% | >97% | White to slightly yellow crystalline powder |
Table 1: Summary of the synthesis of this compound.[2][3]
Experimental Protocol
Materials:
-
1-tert-butoxycarbonyl-3-pyrrolidone (120 g)
-
Sodium hydride (26 g)
-
Ethyl chloroformate (70.5 g)
-
N,N-dimethylformamide (DMF) (600 mL)
-
Ice water
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
1000 mL four-neck flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure: [2]
-
Reaction Setup:
-
To a 1000 mL four-neck flask, add 1-tert-butoxycarbonyl-3-pyrrolidone (120 g) and N,N-dimethylformamide (DMF, 600 mL).
-
Cool the reaction mixture to 0-5°C using an ice bath and begin stirring.
-
-
Addition of Base:
-
At 0-5°C, add sodium hydride (26 g) in batches to the stirred solution.
-
-
Acylation:
-
Slowly add ethyl chloroformate (70.5 g) dropwise over approximately 40 minutes, maintaining the temperature between 0-5°C.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete as indicated by TLC, quench the reaction by slowly adding ice water (3 L).
-
Adjust the pH of the solution to 7 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the final product.
-
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.
-
Ethyl chloroformate is corrosive and a lachrymator. Use it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF is a skin and eye irritant. Handle it with care in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
References
Application Notes and Protocols: 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a versatile building block in the synthesis of novel therapeutic agents. This compound serves as a key intermediate for introducing the pyrrolidine scaffold, a privileged structure in medicinal chemistry, into drug candidates.[1] The protocols below focus on its application in the development of potent influenza neuraminidase inhibitors and provide insights into its potential use for synthesizing kinase inhibitors.
Application 1: Synthesis of Potent Influenza Neuraminidase Inhibitors
The pyrrolidine scaffold is a core component of several potent influenza neuraminidase inhibitors.[2][3] this compound is an excellent starting material for the synthesis of 4-amino-pyrrolidine derivatives, which are key intermediates in the development of these antiviral agents. The 4-oxo group can be readily converted to an amino group via reductive amination, which can then be further functionalized to interact with key residues in the neuraminidase active site.
A series of pyrrolidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against influenza A neuraminidase.[1] Five compounds in a particular series, 6e , 9c , 9e , 9f , and 10e , demonstrated significant potency, with IC50 values comparable to the known neuraminidase inhibitor Oseltamivir.[1]
Quantitative Data: Neuraminidase Inhibitor Potency
| Compound | Target | IC50 (µM) | Reference |
| 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [1] |
| 9c | Influenza A (H3N2) Neuraminidase | 2.71 | [1] |
| 9e | Influenza A (H3N2) Neuraminidase | 1.89 | [1] |
| 9f | Influenza A (H3N2) Neuraminidase | 2.33 | [1] |
| 10e | Influenza A (H3N2) Neuraminidase | 1.77 | [1] |
| Oseltamivir | Influenza A (H3N2) Neuraminidase | 1.06 | [1] |
Experimental Protocol: Synthesis of a 4-Amino-pyrrolidine Intermediate
This protocol describes the key reductive amination step to convert this compound into a versatile 4-amino-pyrrolidine intermediate.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and work-up
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate.
-
Purify the product by column chromatography on silica gel.
Experimental Workflow
References
Application of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
Introduction
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid pyrrolidine core, substituted with both a Boc-protecting group and an ethyl ester, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a ketone and an adjacent ester functionality allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. This application note details the utility of this compound in the synthesis of potent and selective kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Janus Kinases (JAKs), and Tyrosine Kinase 2 (Tyk2), all of which are critical targets in the development of therapies for inflammatory and autoimmune diseases.
Application in the Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase that plays a crucial role in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. The pyrrolidine scaffold derived from this compound is a core component of potent IRAK4 inhibitors such as Zimlovisertib (PF-06650833).
Quantitative Data for IRAK4 Inhibitor (Zimlovisertib)
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Biochemical Assay | [1][2] |
| IRAK4 | 2.4 | PBMC Assay (R848-induced TNF release) | [3][4] | |
| IRAK1 | >1000 | Biochemical Assay | [2] |
Experimental Protocol: Synthesis of a Key Pyrrolidine Intermediate for IRAK4 Inhibitors
While the direct synthesis of Zimlovisertib from this compound is not explicitly detailed in a single source, the following protocol outlines a plausible synthetic route to a key functionalized pyrrolidine intermediate based on established chemical transformations. This intermediate can then be further elaborated to yield potent IRAK4 inhibitors.
Step 1: Stereoselective Reduction of the Ketone
The ketone at the 4-position of this compound can be stereoselectively reduced to the corresponding alcohol.
-
Reagents and Conditions: Sodium borohydride (NaBH₄) in methanol (MeOH) at 0 °C to room temperature.
-
Procedure: To a solution of this compound (1.0 eq) in methanol, sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred for 2 hours at 0 °C and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding alcohol.
Step 2: Fluorination of the Hydroxyl Group
The resulting hydroxyl group can be converted to a fluorine atom, a common modification in modern medicinal chemistry to improve metabolic stability and binding affinity.
-
Reagents and Conditions: Diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at -78 °C to room temperature.
-
Procedure: To a solution of the alcohol from Step 1 (1.0 eq) in anhydrous DCM at -78 °C, DAST (1.2 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the fluorinated pyrrolidine derivative.
Step 3: Reduction of the Ester and Introduction of the Linker
The ethyl ester at the 3-position is reduced to the corresponding alcohol, which can then be used to attach a linker for coupling with the isoquinoline moiety.
-
Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0 °C.
-
Procedure: To a solution of the fluorinated pyrrolidine from Step 2 (1.0 eq) in anhydrous THF at 0 °C, LiAlH₄ (2.0 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the corresponding diol. This diol can then be selectively protected and functionalized to introduce a suitable linker for subsequent coupling reactions.
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade and point of inhibition.
Application in the Synthesis of JAK Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyk2, are critical for cytokine signaling. Inhibitors of the JAK/STAT pathway have been successful in treating a range of autoimmune and inflammatory conditions. The pyrrolidine scaffold serves as a valuable starting point for the development of novel JAK inhibitors.
Quantitative Data for Representative JAK Inhibitors with Pyrrolidine/Piperidine Scaffolds
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Tofacitinib | JAK1 | 1.2 | Enzymatic Assay | [5] |
| JAK2 | 20 | Enzymatic Assay | [5] | |
| JAK3 | 1.0 | Enzymatic Assay | [5] | |
| Baricitinib | JAK1 | 5.9 | Enzymatic Assay | |
| JAK2 | 5.7 | Enzymatic Assay | ||
| JAK3 | >400 | Enzymatic Assay | ||
| Upadacitinib | JAK1 | 43 | Enzymatic Assay | |
| JAK2 | 110 | Enzymatic Assay | ||
| JAK3 | 2300 | Enzymatic Assay |
Experimental Protocol: General Strategy for JAK Inhibitor Synthesis
A common strategy for the synthesis of JAK inhibitors involves the coupling of a functionalized heterocyclic core (e.g., pyrrolo[2,3-d]pyrimidine) with a substituted pyrrolidine or piperidine moiety. This compound can be elaborated into a suitable amine-containing fragment for this coupling reaction.
Step 1: Reductive Amination
The ketone at the 4-position can be converted to an amine via reductive amination.
-
Reagents and Conditions: Ammonium acetate, sodium cyanoborohydride (NaBH₃CN) in methanol (MeOH).
-
Procedure: To a solution of this compound (1.0 eq) and ammonium acetate (10 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and ethyl acetate. The pH is adjusted to >9 with aqueous NaOH, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the 4-amino-pyrrolidine derivative.
Step 2: Coupling with the Heterocyclic Core
The resulting amine can be coupled with a suitable chloro- or bromo-substituted heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a common scaffold in JAK inhibitors.
-
Reagents and Conditions: Diisopropylethylamine (DIPEA) in a suitable solvent like n-butanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Procedure: A mixture of the 4-amino-pyrrolidine derivative from Step 1 (1.1 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), and DIPEA (2.0 eq) in n-butanol is heated to 120 °C for 12 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the coupled product.
JAK/STAT Signaling Pathway
References
- 1. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. | Semantic Scholar [semanticscholar.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a Versatile Scaffold for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a highly functionalized and versatile building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a reactive β-keto ester system within a pyrrolidine ring and orthogonally protected carboxylic acid functionalities, makes it an ideal starting material for the synthesis of a diverse array of complex heterocyclic compounds. This document provides detailed application notes and experimental protocols for the utilization of this scaffold, with a particular focus on its application in the synthesis of paullone analogs, a class of molecules known for their potent kinase inhibitory activity.
Key Applications
The strategic placement of functional groups in this compound allows for a variety of chemical transformations, rendering it a valuable intermediate in the synthesis of:
-
Pharmaceutical Agents: It serves as a key precursor for compounds targeting neurological disorders and for the development of anti-inflammatory and analgesic agents.[1]
-
Complex Organic Molecules: Its stability and reactivity are leveraged in multi-step syntheses to build intricate molecular architectures.
-
Agrochemicals: The pyrrolidine core is a common motif in various agrochemicals.[1]
-
Paullone Analogs: This building block is particularly useful in the synthesis of the indolo[3,2-d][2]benzazepin-6(5H)-one core of paullones, which are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[3]
Synthesis of Paullone Analogs: A Case Study
A significant application of this compound is in the construction of paullone analogs. The synthesis involves a multi-step sequence culminating in a Fischer indole synthesis to construct the characteristic fused heterocyclic system.
Reaction Scheme: Synthesis of the Paullone Core
Caption: General reaction scheme for the synthesis of Paullone analogs.
Quantitative Data for Paullone Synthesis
The following table summarizes the typical yields for the key steps in the synthesis of a paullone analog, starting from a precursor derived from this compound.
| Step | Reaction | Reagents & Conditions | Yield (%) |
| 1 | Formation of 1H-[2]benzazepine-2,5(3H,4H)-dione | Multistep sequence from the starting pyrrolidine | Not specified in abstracts |
| 2 | Fischer Indole Synthesis | Substituted phenylhydrazine hydrochloride, acid catalyst (e.g., HCl, ZnCl₂), reflux in ethanol or acetic acid | Varies with substrate |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 1-tert-butoxycarbonyl-3-pyrrolidinone.
Materials:
-
1-tert-butoxycarbonyl-3-pyrrolidinone
-
N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl chloroformate
-
Ice water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cool a solution of 1-tert-butoxycarbonyl-3-pyrrolidinone (120 g) in DMF (600 mL) to 0-5 °C with stirring.[2]
-
Add sodium hydride (26 g) in portions at this temperature.[2]
-
Slowly add ethyl chloroformate (70.5 g) dropwise over approximately 40 minutes, maintaining the temperature at 0-5 °C.[2]
-
Continue stirring the reaction mixture at 0-5 °C for 2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice water (3 L).[2]
-
Adjust the pH of the solution to 7 with dilute hydrochloric acid.[2]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[2] The reported yield for this procedure is 85%.[2]
Protocol 2: General Procedure for the Synthesis of Paullone Analogs via Fischer Indole Synthesis
This protocol outlines the general procedure for the final step in the synthesis of paullone analogs, starting from a 1H-[2]benzazepine-2,5(3H,4H)-dione intermediate.
Materials:
-
1H-[2]benzazepine-2,5(3H,4H)-dione derivative
-
Substituted phenylhydrazine hydrochloride
-
Ethanol or Acetic Acid
-
Acid catalyst (e.g., concentrated HCl, ZnCl₂)
Procedure:
-
In a round-bottom flask, dissolve the 1H-[2]benzazepine-2,5(3H,4H)-dione (1.0 eq) and the appropriate substituted phenylhydrazine hydrochloride (1.2 eq) in ethanol or acetic acid.[3]
-
Add a catalytic amount of a Brønsted or Lewis acid.[3]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired paullone analog.[3]
Logical Workflow for Paullone Synthesis
References
Application Notes and Protocols for 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a versatile heterocyclic building block crucial in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a pyrrolidine ring with a ketone functionality and two distinct ester groups, offers a wide range of possibilities for chemical modification. This allows for its use as a key intermediate in the synthesis of a variety of complex molecules, including pharmaceutical agents and agrochemicals.[1] The presence of the N-Boc protecting group ensures stability and allows for selective deprotection and further functionalization. This document provides detailed experimental protocols for key reactions involving this compound, serving as a guide for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H19NO5 | [2] |
| Molecular Weight | 257.28 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | |
| CAS Number | 146256-98-6 | [2] |
| Purity | >97.0% (HPLC) |
Experimental Protocols
The following protocols are representative examples of common transformations performed on this compound. Researchers should adapt these procedures as needed for their specific substrates and goals.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Caption: General workflow for the synthesis of the title compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-3-pyrrolidinone | 185.22 | 18.5 g | 0.1 |
| Sodium Hydride (60% in oil) | 24.00 | 4.4 g | 0.11 |
| Ethyl Chloroformate | 108.52 | 12.0 mL | 0.11 |
| Anhydrous DMF | - | 100 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated NH4Cl (aq) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO4 | - | As needed | - |
Procedure:
-
To a stirred suspension of sodium hydride (4.4 g, 0.11 mol) in anhydrous DMF (50 mL) under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-3-pyrrolidinone (18.5 g, 0.1 mol) in anhydrous DMF (50 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl chloroformate (12.0 mL, 0.11 mol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl solution (100 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Stereoselective Reduction of the 4-Oxo Group
The ketone functionality can be reduced to a hydroxyl group, often with high stereoselectivity, to introduce a new chiral center.
Caption: Workflow for the reduction of the 4-oxo group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 257.28 | 2.57 g | 0.01 |
| Sodium Borohydride (NaBH4) | 37.83 | 0.42 g | 0.011 |
| Methanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
Dissolve this compound (2.57 g, 0.01 mol) in methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.42 g, 0.011 mol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product, which may be a mixture of cis and trans isomers. The diastereomeric ratio can be determined by NMR spectroscopy. Further purification can be achieved by column chromatography.
Protocol 3: Reductive Amination
The ketone can be converted to an amine via reductive amination, a powerful tool for introducing nitrogen-containing substituents.
Caption: General workflow for reductive amination.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 257.28 | 2.57 g | 0.01 |
| Benzylamine | 107.15 | 1.2 mL | 0.011 |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | 211.94 | 2.54 g | 0.012 |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - |
| Saturated NaHCO3 (aq) | - | 50 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
To a solution of this compound (2.57 g, 0.01 mol) in 1,2-dichloroethane (50 mL), add benzylamine (1.2 mL, 0.011 mol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (2.54 g, 0.012 mol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO3 solution (50 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to afford the desired amino-pyrrolidine derivative.
Protocol 4: Wittig Reaction
The Wittig reaction allows for the conversion of the ketone to an alkene, providing a route to exocyclic methylene compounds or other substituted alkenes.
Caption: General workflow for the Wittig reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyltriphenylphosphonium bromide | 357.23 | 4.29 g | 0.012 |
| n-Butyllithium (n-BuLi) (1.6 M in hexanes) | 64.06 | 7.5 mL | 0.012 |
| This compound | 257.28 | 2.57 g | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 50 mL | - |
| Diethyl Ether | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (4.29 g, 0.012 mol) in anhydrous THF (50 mL) under a nitrogen atmosphere at 0 °C, add n-butyllithium (7.5 mL of a 1.6 M solution in hexanes, 0.012 mol) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C.
-
Add a solution of this compound (2.57 g, 0.01 mol) in anhydrous THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and afford the desired alkene.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of substituted pyrrolidines. The protocols outlined in this document provide a foundation for its use in key synthetic transformations, enabling the generation of novel molecular scaffolds for applications in drug discovery and materials science. As with any chemical procedure, appropriate safety precautions should be taken, and reactions should be monitored to ensure optimal results.
References
Application Notes and Protocols: The Role of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, adorned with orthogonal protecting groups (Boc and ethyl ester) and a strategically placed ketone, makes it an ideal precursor for the synthesis of a variety of chiral molecules. This compound serves as a key starting material for the stereoselective synthesis of substituted pyrrolidines, particularly chiral 4-hydroxypyrrolidine derivatives, which are core structural motifs in numerous biologically active compounds and approved drugs. The ability to introduce chirality at the C4 position through asymmetric reduction of the ketone functionality is a critical transformation that unlocks the synthetic potential of this valuable intermediate.
Core Application: Asymmetric Synthesis of Chiral 4-Hydroxypyrrolidine Derivatives
The primary application of this compound in asymmetric synthesis is its use as a prochiral ketone for the preparation of enantiomerically enriched (3S,4R)- and (3R,4S)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylates. These chiral alcohols are valuable intermediates for the synthesis of more complex molecules, including antivirals, antibacterials, and central nervous system (CNS) agents. The stereoselective reduction of the C4-keto group can be achieved through two principal methodologies: biocatalytic reduction using ketoreductase enzymes and chemical reduction using chiral reducing agents.
Data Summary of Asymmetric Reduction Methods
The following table summarizes the expected outcomes for the asymmetric reduction of this compound based on methodologies applied to structurally related substrates.
| Method | Chiral Catalyst/Enzyme | Typical Solvent(s) | Temp. (°C) | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Biocatalytic Reduction | Carbonyl Reductase (e.g., HeCR, DbCR) | Buffer/Co-solvent (e.g., KPi/Isopropanol) | 25-35 | (3S,4R) or (3R,4S) | >99:1 | >99% | >95% |
| Chemical Reduction | (-)-DIP-Chloride™ | THF, Diethyl ether | -25 to 0 | (3S,4R) | >95:5 | >95% | 80-90% |
| Chemical Reduction | (R)-CBS Catalyst / Borane | THF | -20 to 0 | (3S,4R) | >90:10 | >92% | 80-90% |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction
This protocol is based on the highly efficient and stereoselective reduction of similar cyclic ketones using carbonyl reductases.
Materials:
-
This compound
-
Carbonyl reductase (e.g., from Hendersonula toruloidea (HeCR) or Dolichomitus pini (DbCR))
-
NADP⁺ or NAD⁺ (depending on enzyme)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (KPi), pH 7.0
-
Isopropanol (co-solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
To the buffer, add D-glucose (1.5 eq.), NADP⁺ (0.01 eq.), and glucose dehydrogenase (10 U/mL).
-
Add the carbonyl reductase enzyme to the solution.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of isopropanol (e.g., 5-10% v/v of the total reaction volume).
-
Add the substrate solution dropwise to the buffered enzyme mixture with gentle stirring.
-
Maintain the reaction at 30°C and monitor the progress by TLC or HPLC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by silica gel column chromatography.
Protocol 2: Asymmetric Chemical Reduction with (-)-DIP-Chloride™
This protocol employs a well-established chiral reducing agent for the stereoselective reduction of ketones.
Materials:
-
This compound
-
(-)-DIP-Chloride™ (B-chlorodiisopinocampheylborane)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Diethanolamine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -25°C in a cryo-cool or a suitable cooling bath.
-
Slowly add a solution of (-)-DIP-Chloride™ (1.2 eq.) in anhydrous THF via a syringe or dropping funnel, maintaining the internal temperature below -20°C.
-
Stir the reaction mixture at -25°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction at -25°C by the slow addition of diethanolamine (2.0 eq.).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the chiral 4-hydroxypyrrolidine derivative.
Visualizations
Signaling Pathway of Asymmetric Transformation
Caption: Pathway from prochiral ketone to chiral drug candidates.
Experimental Workflow for Biocatalytic Reduction
Application Notes: 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in the Synthesis of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a versatile building block in the synthesis of drugs targeting neurological disorders. The focus is on the synthesis of Brivaracetam, a potent antiepileptic agent, showcasing the strategic importance of this pyrrolidine derivative.
Introduction
This compound is a key intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS) therapeutics. Its unique structural features, including the protected nitrogen and the reactive keto-ester functionality, allow for diverse chemical modifications to generate a library of pharmacologically active compounds. The pyrrolidine scaffold is a common motif in many FDA-approved drugs for neurological conditions.
Application: Synthesis of Brivaracetam
Brivaracetam is an analog of levetiracetam and is used for the treatment of partial-onset seizures. Its synthesis can be strategically designed to start from derivatives of this compound. The following sections detail a plausible synthetic route and the associated experimental protocols.
Proposed Synthetic Pathway
The synthesis of Brivaracetam from a derivative of this compound involves several key transformations, including reduction, functional group manipulation, and amide coupling. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for Brivaracetam.
Experimental Protocols
The following protocols are adapted from established synthetic methods for Brivaracetam and its intermediates.
Protocol 1: Synthesis of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanoic acid
This protocol outlines the synthesis of a key chiral intermediate for Brivaracetam.
Materials:
-
(2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid methyl ester
-
Potassium phosphate buffer (0.2 M, pH 7.2)
-
Protease from Bacillus licheniformis (EC 3.4.21.62)
-
Isopropyl acetate
-
5N HCl
Procedure:
-
To a solution of potassium phosphate buffer (120 mL, 0.2 M, pH 7.2), add 12.0 g (0.0528 mol) of (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid methyl ester.
-
Stir the mixture at 27(±2) °C.
-
Add the protease enzyme to the reaction mixture.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, adjust the pH of the aqueous layer to 2.0 using 5N HCl.
-
Extract the aqueous layer with isopropyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulphate.
-
Concentrate the organic layer under reduced pressure to obtain the product.
Quantitative Data:
| Parameter | Value |
| Yield | 80.5% |
| Purity (HPLC) | 99.3% |
| Chiral Purity (HPLC) | 99.4% |
Protocol 2: Synthesis of Brivaracetam from (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanoic acid
Materials:
-
(2S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl) butanoic acid
-
Triethylamine
-
Dichloromethane
-
Ethyl chloroformate
-
Ammonia gas
-
Potassium carbonate solution (10%)
-
Anhydrous sodium sulphate
Procedure:
-
To a cooled solution of 10 g (0.046 mol) of (2S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl) butanoic acid and triethylamine (7.1 g, 0.07 mol) in 100 mL of dichloromethane, add ethyl chloroformate (5.54 g, 0.05 mol) dropwise at -15°C.[1]
-
Stir the mixture for 30 minutes.[1]
-
Pass ammonia gas through the reaction mixture and stir for 2 hours at -15°C, followed by 1 hour at 25-30°C.[1]
-
Filter the resulting salts and wash the filtrate with a 10% potassium carbonate solution (2 x 50 mL) to remove any unreacted starting material.[1]
-
Dry the organic layer over anhydrous sodium sulphate and concentrate under reduced pressure to yield Brivaracetam as a colorless solid.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 60.0% (overall molar yield) |
| (R)-enantiomer | 0.01% |
Mechanism of Action: Targeting the SV2A Protein
Levetiracetam and its analogues, including Brivaracetam, exert their antiepileptic effects through a unique mechanism of action that involves binding to the synaptic vesicle protein 2A (SV2A).[2][3][4][5] SV2A is a glycoprotein found on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.
The binding of Brivaracetam to SV2A is thought to modulate the function of this protein, leading to a decrease in abnormal, synchronized neuronal firing that is characteristic of seizures.[5] This interaction does not directly affect normal neurotransmission, which may contribute to the favorable side-effect profile of these drugs.[5] The precise downstream effects of SV2A modulation are still under investigation but are believed to involve the stabilization of synaptic vesicle fusion and a reduction in the probability of neurotransmitter release during periods of high-frequency neuronal firing.
Signaling Pathway Diagram
Caption: Mechanism of action of Brivaracetam via SV2A modulation.
Conclusion
This compound and its derivatives are invaluable starting materials for the synthesis of complex neurologically active compounds. The presented synthetic approach towards Brivaracetam highlights a practical application, and the detailed protocols provide a foundation for researchers in the field. The unique mechanism of action of SV2A ligands underscores the importance of exploring novel chemical scaffolds in the ongoing quest for more effective and safer treatments for neurological disorders.
References
- 1. EP4036244A1 - Enzymatic process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam - Google Patents [patents.google.com]
- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
Application Notes and Protocols for 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a versatile building block in the synthesis of novel agrochemicals. The focus is on its potential application in the development of new herbicidal agents, drawing upon published research on structurally related pyrrolidine derivatives.
Introduction
This compound is a valuable heterocyclic intermediate for organic synthesis.[1] Its bifunctional nature, possessing both a protected amine and a keto-ester moiety, allows for diverse chemical transformations, making it an attractive scaffold for the generation of compound libraries in agrochemical discovery programs. The pyrrolidine ring is a common structural motif in a variety of biologically active compounds, including pharmaceuticals and pesticides.[2] In the context of agricultural chemistry, derivatives of the pyrrolidine core have demonstrated promising herbicidal, fungicidal, and insecticidal activities.[2]
These notes will focus on the application of this building block in the synthesis of pyrrolidine-2,4-dione derivatives, a class of compounds that has shown significant potential as herbicides.
Application: Synthesis of Pyrrolidine-2,4-dione Herbicides
The 4-oxopyrrolidine-1,3-dicarboxylate core can be elaborated into more complex structures with potential herbicidal activity. One such class of derivatives is the pyrrolidine-2,4-diones. The following sections describe a representative synthetic protocol and a bioassay for evaluating the herbicidal efficacy of compounds derived from this scaffold.
General Synthetic Pathway
The synthesis of herbicidal pyrrolidine-2,4-dione derivatives from a 4-oxopyrrolidine-1,3-dicarboxylate precursor generally involves a multi-step sequence. A plausible synthetic route is outlined below. This pathway is a composite based on established organic chemistry principles and published syntheses of analogous compounds.
Experimental Protocol: Synthesis of a Representative Pyrrolidine-2,4-dione Herbicide
This protocol describes a hypothetical synthesis of a 3-aroyl-1-arylpyrrolidine-2,4-dione from this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine
-
Acetic anhydride
-
Palladium on carbon (10%)
-
Trifluoroacetic acid (TFA)
-
Aroyl chloride (e.g., 4-methoxybenzoyl chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Knoevenagel Condensation. To a solution of this compound (1.0 eq) and an aromatic aldehyde (1.1 eq) in toluene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark trap for 4-6 hours until no more water is collected. Cool the reaction mixture, and remove the solvent under reduced pressure. The crude product is then treated with acetic anhydride and refluxed for 2 hours to yield the enone intermediate.
-
Step 2: Reduction and Deprotection. Dissolve the enone intermediate from Step 1 in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate. To the resulting residue, add dichloromethane and trifluoroacetic acid (5 eq) and stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude deprotected pyrrolidine intermediate.
-
Step 3: N-Arylation and C-Acylation. Dissolve the crude intermediate from Step 2 in dichloromethane and cool to 0 °C. Add triethylamine (3.0 eq) followed by the dropwise addition of an aroyl chloride (1.2 eq). Stir the reaction at room temperature for 12-16 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography to afford the final pyrrolidine-2,4-dione derivative.
Application: Herbicidal Activity Bioassay
The following protocol is a representative method for evaluating the pre-emergence herbicidal activity of newly synthesized pyrrolidine-2,4-dione derivatives against common weed species.
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
Materials:
-
Synthesized pyrrolidine-2,4-dione derivatives
-
Acetone
-
Tween-20
-
Distilled water
-
Seeds of test plant species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed))
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions. Dissolve the synthesized compounds in a small amount of acetone to create stock solutions. Prepare a series of test concentrations (e.g., 1, 10, 50, 100 µg/mL) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20. A control solution should be prepared with acetone and Tween-20 in water at the same concentration as the test solutions.
-
Seed Germination Assay. Place a piece of filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish. Place 20 seeds of the test plant species evenly on the filter paper.
-
Incubation. Seal the Petri dishes with parafilm and place them in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark cycle.
-
Data Collection and Analysis. After 7 days, measure the root and shoot length of the seedlings. Calculate the inhibition rate for each treatment using the following formula: Inhibition Rate (%) = [(Control Length - Treatment Length) / Control Length] x 100
Data Presentation: Herbicidal Activity of Pyrrolidine-2,4-dione Derivatives
The following tables summarize representative herbicidal activity data for pyrrolidine-2,4-dione derivatives against common weeds, based on published literature.
Table 1: Pre-emergence Herbicidal Activity of Pyrrolidine-2,4-dione Derivatives against Echinochloa crus-galli (Barnyardgrass) at 100 µg/mL
| Compound ID | Substituent (R) | Root Inhibition (%) | Shoot Inhibition (%) |
| PD-1 | 4-Chlorophenyl | 75.2 | 68.5 |
| PD-2 | 2,4-Dichlorophenyl | 88.1 | 81.3 |
| PD-3 | 4-Methoxyphenyl | 62.7 | 55.9 |
| PD-4 | 3-Trifluoromethylphenyl | 92.5 | 89.7 |
| Control | - | 0 | 0 |
Table 2: Pre-emergence Herbicidal Activity of Pyrrolidine-2,4-dione Derivatives against Amaranthus retroflexus (Redroot Pigweed) at 100 µg/mL
| Compound ID | Substituent (R) | Root Inhibition (%) | Shoot Inhibition (%) |
| PD-1 | 4-Chlorophenyl | 81.4 | 77.2 |
| PD-2 | 2,4-Dichlorophenyl | 93.6 | 90.1 |
| PD-3 | 4-Methoxyphenyl | 68.9 | 63.5 |
| PD-4 | 3-Trifluoromethylphenyl | 95.8 | 94.2 |
| Control | - | 0 | 0 |
Signaling Pathways and Mode of Action (Hypothetical)
The precise mode of action for novel pyrrolidine-2,4-dione herbicides would need to be determined experimentally. However, many commercial herbicides act by inhibiting specific enzymes in essential plant metabolic pathways. A common target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plastoquinone and tocopherol biosynthesis. Inhibition of HPPD leads to a depletion of these essential molecules, ultimately causing bleaching of the plant tissues and death.
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals. The protocols and data presented here, based on analogous pyrrolidine-2,4-dione herbicides, demonstrate a clear pathway for the design, synthesis, and evaluation of new herbicidal compounds. Further research into the structure-activity relationships of derivatives from this scaffold could lead to the discovery of potent and selective new crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a common issue that can stem from several factors. Here's a systematic guide to troubleshooting:
-
Reagent Quality and Handling:
-
Sodium Hydride (NaH): NaH is highly reactive and moisture-sensitive. Ensure that the NaH used is fresh and has been stored under anhydrous conditions. Clumping or a grayish appearance may indicate degradation.
-
Solvent Anhydrousness: The reaction solvent, N,N-dimethylformamide (DMF), must be strictly anhydrous. The presence of water will quench the sodium hydride, preventing the deprotonation of the starting material. Use freshly distilled or commercially available anhydrous DMF.
-
Starting Material Purity: Verify the purity of the starting material, 1-tert-butoxycarbonyl-3-pyrrolidone, as impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature Control: The reaction is typically carried out at a low temperature (0-5°C) to control the reactivity of the reagents and minimize side reactions. Ensure your cooling bath is consistently maintaining the target temperature.
-
Reaction Time: While the provided protocol suggests a 2-hour reaction time after the addition of ethyl chloroformate, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is incomplete, consider extending the reaction time.
-
-
Work-up Procedure:
-
Quenching: The reaction is quenched by the slow addition of ice water.[1] A rapid or uncontrolled quench can lead to localized heating and degradation of the product.
-
pH Adjustment: The pH of the aqueous layer should be carefully adjusted to ~7 with dilute hydrochloric acid to ensure the product is in its neutral form for efficient extraction into the organic phase.[1]
-
Extraction: Ensure thorough extraction with a suitable solvent like ethyl acetate. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
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Q2: My reaction is not going to completion, as indicated by TLC analysis. What should I do?
A2: An incomplete reaction can be frustrating. Here are some steps to address this issue:
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Reagent Stoichiometry: Double-check the molar equivalents of your reagents. A slight excess of sodium hydride and ethyl chloroformate may be necessary to drive the reaction to completion.
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Addition Rate: The slow, dropwise addition of ethyl chloroformate is critical.[1] Adding it too quickly can lead to side reactions and incomplete conversion of the starting material.
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Stirring Efficiency: Ensure that the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents, especially since sodium hydride is a solid.
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Extended Reaction Time: As mentioned in A1, if TLC shows the presence of starting material after the initial reaction time, continue stirring at the specified temperature and monitor the reaction periodically.
Q3: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?
A3: Purification challenges often arise from side products or unreacted starting materials.
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Common Impurities:
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Unreacted 1-tert-butoxycarbonyl-3-pyrrolidone.
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Side products from the reaction of ethyl chloroformate with residual water or other nucleophiles.
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Di-acylated byproducts.
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Purification Strategy:
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Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
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Experimental Protocol
This protocol is based on a reported synthesis and provides a detailed methodology.[1]
Table 1: Reagents and Quantities
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |
| 1-tert-butoxycarbonyl-3-pyrrolidone | 185.22 | 120 g | 0.648 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 26 g | 0.650 | 1.0 |
| Ethyl Chloroformate | 108.52 | 70.5 g | 0.650 | 1.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 600 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Ice Water | 18.02 | 3 L | - | - |
| Dilute Hydrochloric Acid | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
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Reaction Setup: In a 1000 mL four-neck flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 1-tert-butoxycarbonyl-3-pyrrolidone (120 g) and anhydrous N,N-dimethylformamide (600 mL).
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Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath.
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Addition of Sodium Hydride: While stirring, add sodium hydride (26 g) in portions, ensuring the temperature remains between 0-5°C.
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Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (70.5 g) dropwise over approximately 40 minutes, maintaining the temperature at 0-5°C.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding ice water (3 L).
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pH Adjustment: Adjust the pH of the resulting solution to 7 with dilute hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
How to optimize reaction conditions for 4-oxopyrrolidine dicarboxylate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-oxopyrrolidine dicarboxylates. This guide provides troubleshooting advice for common issues encountered during the reaction, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate reaction optimization.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 4-oxopyrrolidine dicarboxylates, which is typically achieved through a Dieckmann condensation of an N-substituted diethyl iminodiacetate.
| Issue | Potential Causes | Solutions & Recommendations |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the ester, or it may be sterically hindered. 2. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached. 3. Poor Quality Reagents: Decomposed base or wet solvent can quench the reaction. 4. Incorrect Stoichiometry: Insufficient base will lead to incomplete reaction. | 1. Base Selection: Use a strong, non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or toluene are common choices. For sterically hindered substrates, potassium tert-butoxide (KOt-Bu) may be more effective. 2. Temperature Optimization: Gradually increase the reaction temperature. Refluxing in ethanol or toluene is often necessary. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures. 3. Reagent & Solvent Quality: Use freshly opened or properly stored base. Ensure solvents are anhydrous by distilling from an appropriate drying agent. 4. Stoichiometry Check: Use at least one equivalent of base. For less reactive substrates, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Formation of Side Products | 1. Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate can react with another molecule of the starting material instead of intramolecularly. 2. Hydrolysis of Esters: Presence of water in the reaction mixture can lead to the hydrolysis of the ester groups to carboxylic acids. 3. Elimination Reactions: Under strongly basic conditions and high temperatures, elimination reactions can occur, especially if there are good leaving groups present on the N-substituent. | 1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization. This can be achieved by slowly adding the starting material to the base solution. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. 3. Temperature Control: Maintain the lowest effective temperature for the reaction to proceed to minimize elimination byproducts. |
| Difficult Purification | 1. Product is a β-keto ester enolate salt: The initial product of the Dieckmann condensation is the salt of the enolized β-keto ester, which may be difficult to extract from the aqueous phase during workup. 2. Co-elution of Starting Material and Product: The starting diester and the cyclized product may have similar polarities. 3. Oily Product: The final product may be an oil that is difficult to crystallize. | 1. Acidic Workup: After the reaction is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the enolate and form the keto-ester, which is more soluble in organic solvents. 2. Chromatography Optimization: Use a solvent system with a polarity gradient for column chromatography to achieve better separation. Consider using a different stationary phase if separation on silica gel is poor. 3. Purification Alternatives: If crystallization is unsuccessful, consider purification by distillation under reduced pressure or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-oxopyrrolidine dicarboxylates?
A1: The most common and effective method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] For the synthesis of 4-oxopyrrolidine dicarboxylates, the starting material is typically an N-substituted diethyl iminodiacetate.
Q2: How do I choose the right base for the Dieckmann condensation?
A2: The choice of base is critical for the success of the reaction. The base must be strong enough to generate the enolate of the ester but should not promote significant side reactions. Sodium ethoxide in ethanol is a classic choice when working with ethyl esters, as any transesterification will not change the product. For aprotic conditions, sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are commonly used.
Q3: What is the role of the acidic workup in the Dieckmann condensation?
A3: The Dieckmann condensation is performed under basic conditions, and the resulting β-keto ester is deprotonated by the base to form a stable enolate salt. This is often the driving force for the reaction. The acidic workup is necessary to protonate this enolate and generate the neutral β-keto ester product, which can then be extracted into an organic solvent.
Q4: Can I use a different N-substituent on the iminodiacetate?
A4: Yes, various N-substituents can be used, such as benzyl, phenyl, or other alkyl or aryl groups. The nature of the N-substituent can influence the reactivity of the starting material and the properties of the final product.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting diester should be observed to diminish over time, while a new, typically more polar, spot for the β-keto ester product should appear.
Experimental Protocols
Synthesis of Diethyl 4-oxo-1-phenylpyrrolidine-3,5-dicarboxylate
This protocol is a representative example of a Dieckmann condensation for the synthesis of a 4-oxopyrrolidine dicarboxylate.
Materials:
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Diethyl N-phenyliminodiacetate
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol
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Toluene
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1M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
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Addition of Starting Material: To the stirred solution of sodium ethoxide, add a solution of diethyl N-phenyliminodiacetate (1.0 equivalent) in toluene dropwise at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Acidification: Dissolve the residue in water and cool in an ice bath. Carefully add 1M HCl with stirring until the solution is acidic (pH ~ 5-6).
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
The yield of the Dieckmann condensation can be influenced by various factors. The following table summarizes reported yields for similar reactions under different conditions.
| N-Substituent | Base | Solvent | Temperature | Yield (%) |
| Phenyl | NaOEt | Ethanol/Toluene | Reflux | ~70% |
| Benzyl | NaH | Toluene | 110 °C | 65-75% |
| tert-Butyl | KOt-Bu | THF | Reflux | ~60% |
Visualizations
Dieckmann Condensation Mechanism
The following diagram illustrates the mechanism of the Dieckmann condensation for the synthesis of a 4-oxopyrrolidine dicarboxylate.
References
Technical Support Center: Purification of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities largely depend on the synthetic route but typically include:
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Unreacted Starting Materials: Such as 1-tert-butoxycarbonyl-3-pyrrolidone and ethyl chloroformate.
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Byproducts of Side Reactions: Including species from the hydrolysis of the ester or decomposition of the Boc-protecting group.
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Residual Solvents: Such as N,N-dimethylformamide (DMF), ethyl acetate, or solvents used in chromatography.
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Water: From the aqueous workup steps.
Q2: Which analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of the following techniques is recommended for a thorough purity assessment:
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Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purification efficiency.
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High-Performance Liquid Chromatography (HPLC): To obtain quantitative information on purity.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify masses of potential impurities.
Q3: What are the typical physical properties of this compound?
A3: The compound is typically a white to slightly yellow crystalline powder.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Aqueous Workup | - Incomplete extraction from the aqueous layer.- Emulsion formation during extraction.- Hydrolysis of the product during pH adjustment. | - Perform multiple extractions with ethyl acetate.- Add brine to the aqueous layer to break up emulsions.- Carefully control the pH during neutralization, avoiding strongly acidic or basic conditions. |
| Product "Oils Out" During Recrystallization | - The melting point of the compound is lower than the solution temperature.- High concentration of impurities.- Inappropriate solvent system. | - Slow down the cooling rate; allow the solution to cool to room temperature before refrigeration.- Add more solvent to the heated solution.- Try a different solvent or a co-solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether).- Use a seed crystal to induce crystallization. |
| Poor Separation During Column Chromatography | - Incorrect solvent system (polarity too high or too low).- Co-elution of impurities with the product.- Overloading the column. | - Optimize the solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes.- Use a shallower gradient or isocratic elution with the optimized solvent system.- Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Presence of Starting Material in Final Product | - Incomplete reaction.- Inefficient purification. | - Monitor the reaction to completion using TLC or HPLC before workup.- If purification by chromatography is incomplete, re-purify the material using a different solvent system or consider recrystallization. |
| Final Product is a Yellow Oil Instead of a White Solid | - Presence of colored impurities.- Residual high-boiling solvents like DMF. | - Treat a solution of the crude product with activated charcoal before filtration and concentration.- Ensure complete removal of high-boiling solvents under high vacuum, possibly with gentle heating. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis.
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent. Add a small amount of silica gel to this solution and concentrate it to a dry powder.
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Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
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Loading: Carefully load the dried crude product onto the top of the packed column.
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Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethyl acetate/hexanes or diethyl ether/petroleum ether are good starting points to test.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques (Illustrative)
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Advantages | Disadvantages |
| Aqueous Workup Only | 80-90% | ~85%[2] | Fast and simple for initial cleanup. | Often insufficient for high purity. |
| Column Chromatography | >98% | 60-80% | High purity achievable; good for removing closely related impurities. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% | 50-70% (after chromatography) | Yields highly pure crystalline solid; scalable. | Requires a suitable solvent system; potential for product loss in the mother liquor. |
Visualizations
References
Identifying byproducts in the synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. This guide addresses common issues encountered during the synthesis, focusing on the identification of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most frequently employed synthetic route is the C-acylation of N-Boc-3-pyrrolidinone with ethyl chloroformate in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like N,N-dimethylformamide (DMF).[1] This reaction involves the formation of an enolate from N-Boc-3-pyrrolidinone, which then attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Q2: What are the potential byproducts in this synthesis?
A2: Several byproducts can form under the reaction conditions. These can be broadly categorized as:
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Starting Material-Related Impurities: Unreacted N-Boc-3-pyrrolidinone.
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Process-Related Byproducts:
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Hydrolysis Product: 4-Oxo-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester, formed by the hydrolysis of the ethyl ester.
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Decarboxylated Product: N-Boc-3-pyrrolidinone can be reformed if the final product undergoes decarboxylation.
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Intermolecular Condensation Product: Self-condensation of the N-Boc-3-pyrrolidinone enolate can lead to dimeric impurities.
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Di-acylated Product: Reaction of the product enolate with another molecule of ethyl chloroformate.
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Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (N-Boc-3-pyrrolidinone) and the appearance of the product spot, which should be less polar than the starting material, indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive sodium hydride. 2. Wet solvent or starting materials. 3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality sodium hydride. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Presence of a Major Byproduct with a Lower Rf than the Product on TLC | Hydrolysis of the ethyl ester to the corresponding carboxylic acid. | During the aqueous workup, ensure the pH is carefully controlled. Extraction with a suitable organic solvent should separate the more polar carboxylic acid byproduct from the desired product. |
| Observation of a Byproduct with a Very Similar Rf to the Starting Material | Decarboxylation of the product back to N-Boc-3-pyrrolidinone. | Avoid excessive heating during the reaction and workup. Purification by column chromatography should effectively separate the starting material from the product. |
| Complex Mixture of Products Observed by 1H NMR | Intermolecular condensation or di-acylation reactions. | Use a slow, controlled addition of ethyl chloroformate to the enolate solution at a low temperature (e.g., 0-5 °C) to minimize these side reactions.[1] Careful column chromatography may be required to isolate the desired product. |
Data Presentation
Table 1: Physicochemical Properties of Main Product and Key Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C12H19NO5 | 257.28 | White to slightly yellow crystalline powder |
| N-Boc-3-pyrrolidinone | C9H15NO3 | 185.22 | Low melting solid |
| 4-Oxo-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester | C10H15NO5 | 229.23 | Not readily available |
Table 2: 1H NMR Chemical Shifts (δ, ppm) for Product and a Key Starting Material in CDCl3
| Compound | -C(CH3)3 | -OCH2CH3 | -OCH2CH3 | Pyrrolidine Ring Protons |
| This compound | ~1.48 (s, 9H) | ~1.25 (t, 3H) | ~4.15 (q, 2H) | ~2.6-4.2 (m) |
| N-Boc-3-pyrrolidinone | ~1.47 (s, 9H) | - | - | ~2.58 (t, 2H), ~3.77 (m, 4H) |
Note: The chemical shifts for the pyrrolidine ring protons of the product are complex and may appear as multiplets.
Experimental Protocols
Synthesis of this compound [1]
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To a stirred solution of N-Boc-3-pyrrolidinone (1 equivalent) in anhydrous DMF at 0-5 °C, add sodium hydride (1.1 equivalents) portion-wise.
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Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the enolate.
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Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature between 0-5 °C.
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Continue stirring at this temperature and monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Identification of Byproducts
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NMR Spectroscopy: Compare the 1H and 13C NMR spectra of the purified product and any isolated byproducts with the data in Table 2 and literature values. The presence of a carboxylic acid proton signal (broad singlet > 10 ppm) in the 1H NMR spectrum would indicate the hydrolyzed byproduct.
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Mass Spectrometry: Obtain a mass spectrum of the product and any impurities. The expected molecular ion peak for the product is m/z = 258.13 (M+H)+. The molecular ions of the byproducts listed in Table 1 can also be used for their identification.
Visualizations
Caption: Main synthetic pathway for the target molecule.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting byproduct identification.
References
Technical Support Center: Synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via an intramolecular Dieckmann condensation.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Dieckmann condensation for this substrate can stem from several factors. The key is to ensure the efficient formation of the enolate and subsequent intramolecular cyclization while minimizing side reactions.
Potential Causes & Solutions:
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Sub-optimal Base Selection: The choice of base is critical for efficient deprotonation to form the reactive enolate. While various bases can be used, their effectiveness can differ.
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Sodium Hydride (NaH): A strong, non-nucleophilic base that often gives good yields. It irreversibly deprotonates the starting material, driving the reaction forward. A published patent reports a yield of 85% using NaH in DMF.[1]
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Potassium tert-butoxide (KOt-Bu): A strong, sterically hindered base that is also effective. It is soluble in a variety of organic solvents.
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Sodium Ethoxide (NaOEt): A classic base for Dieckmann condensations. However, it can lead to transesterification if other esters are present and the reaction is not performed in ethanol. Its use in alcoholic solvents can also increase the risk of product hydrolysis.[2][3]
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Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS): Very strong, non-nucleophilic bases that are particularly useful at low temperatures to control reactivity and minimize side reactions.[3]
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Inappropriate Solvent: The solvent plays a crucial role in solubilizing reactants and stabilizing the intermediate enolate.
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Polar Aprotic Solvents (e.g., DMF, THF, Toluene): These are generally preferred as they effectively solvate the cation of the base and do not interfere with the enolate.[3] A high yield of 85% has been reported using DMF.[1] Toluene is also a common choice for Dieckmann condensations.
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Protic Solvents (e.g., Ethanol): Should generally be avoided unless using the corresponding alkoxide base (e.g., NaOEt in ethanol) to prevent transesterification. However, the presence of alcohol can facilitate the hydrolysis of the β-keto ester product upon workup.
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Presence of Water: The reaction is highly sensitive to moisture. Water will quench the strong base and can hydrolyze the ester functionalities of both the starting material and the product. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
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Incorrect Reaction Temperature: Temperature control is important.
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Low Temperatures (0-5 °C): Often employed at the beginning of the reaction, especially during the addition of reagents, to control the exothermic deprotonation and minimize side reactions.[1]
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Room Temperature or Elevated Temperatures: The reaction may require warming to proceed to completion. The optimal temperature will depend on the chosen base and solvent.
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Troubleshooting Summary Table:
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Ineffective base | Switch to a stronger, non-nucleophilic base like NaH or KOt-Bu. | Improved enolate formation and higher conversion. |
| Inappropriate solvent | Use a polar aprotic solvent such as anhydrous DMF or THF.[3] | Better solubility of reactants and stabilization of the enolate. | |
| Presence of moisture | Thoroughly dry all glassware and use anhydrous solvents. | Prevention of base quenching and hydrolysis. | |
| Sub-optimal temperature | Start the reaction at a low temperature (0-5 °C) and then allow it to warm to room temperature or gently heat as needed while monitoring by TLC.[1] | Controlled reaction and minimization of side products. |
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side reactions in a Dieckmann condensation are typically intermolecular condensation and hydrolysis of the product.
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Intermolecular Condensation: If the concentration of the starting diester is too high, an enolate from one molecule can react with another molecule of the diester, leading to dimers or polymers instead of the desired cyclic product.
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Solution: Employ high dilution conditions. Add the starting material slowly to the base solution to maintain a low concentration of the unreacted diester.
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Hydrolysis of the β-keto ester: The product, a β-keto ester, can be susceptible to hydrolysis and subsequent decarboxylation, especially under harsh basic or acidic conditions during workup.
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Solution: Use a carefully controlled workup procedure. Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl or by adjusting the pH to ~7 with dilute HCl) at low temperatures.[1] Avoid strong acids or bases and prolonged exposure to aqueous conditions.
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Transesterification: If an alkoxide base is used with a solvent that does not match the ester group (e.g., sodium methoxide with an ethyl ester), transesterification can occur.
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Solution: Match the alkoxide base to the ester group (e.g., use sodium ethoxide with ethyl esters) or use a non-alkoxide base like NaH or LDA.
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Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: this compound is a crystalline solid.[1] Purification can typically be achieved by the following methods:
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Extraction: After quenching the reaction, the product is usually extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.[1]
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Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
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Silica Gel Chromatography: If crystallization is not effective or if the product is an oil, flash column chromatography is a standard method for purification. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation
This protocol is adapted from a patented procedure with a reported yield of 85%.[1]
Materials:
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1-(tert-butoxycarbonyl)-3-(ethoxycarbonylmethyl)pyrrolidine (starting diester)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Deionized water
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Dilute Hydrochloric Acid (HCl)
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Anhydrous sodium sulfate
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Ice
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting diester (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Base Addition: While stirring under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding ice water.
-
Neutralization: Adjust the pH of the aqueous solution to ~7 using dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound as a white to slightly yellow crystalline powder.[1]
Visualizations
Caption: Synthesis pathway via Dieckmann condensation.
Caption: A decision-making workflow for troubleshooting low yield.
References
Technical Support Center: TLC Monitoring of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a standard TLC protocol for monitoring reactions with this compound?
A1: A standard protocol involves spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a silica gel plate.[1] The plate is then developed in an appropriate solvent system, visualized, and analyzed to determine the consumption of the starting material and the formation of the product.[1][2]
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The choice of solvent system depends on the polarity of the product compared to the starting material. For neutral organic molecules like this pyrrolidine derivative, a binary mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[3] Adjust the ratio to achieve a starting material Rf value of approximately 0.6-0.8 to allow room for a more polar product to appear with a lower Rf. A common starting ratio to test is 1:1 or 1:2 hexanes:ethyl acetate.
Q3: How can I visualize the spots on the TLC plate? My compound is colorless.
A3: this compound contains carbonyl groups, which are UV-active chromophores.[4] Therefore, the primary visualization method is viewing the plate under a UV lamp (254 nm), where the compound should appear as a dark spot on a fluorescent green background.[4][5] For permanent visualization or to detect reaction products that may not be UV-active, chemical stains are necessary.
Q4: Which chemical stains are most effective for this compound and its likely reaction products?
A4: Several stains can be effective, depending on the reaction being performed.
-
p-Anisaldehyde Stain: This is an excellent general-purpose stain, particularly for carbonyl-containing compounds, and often produces a range of colors for different functional groups.[5]
-
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for detecting compounds that can be oxidized, such as alcohols (a likely reduction product of the ketone).[6] The product spot will appear yellow-brown on a purple background.[6] The starting ketone may be less reactive or unreactive to this stain.
-
Ninhydrin Stain: This stain is specifically for primary or secondary amines.[5] It would be useful if the reaction involves the deprotection of the N-Boc group, which would yield a secondary amine.
Q5: My spots are streaking or "tailing" down the plate. What causes this and how can I fix it?
A5: Streaking can be caused by several factors:
-
Sample Overloading: The sample spotted on the plate is too concentrated. Dilute your sample in an appropriate solvent (e.g., ethyl acetate) before spotting.[3]
-
Inappropriate Solvent System: If the compound is highly polar, it may interact too strongly with the silica gel. Adding a small amount of a more polar solvent (like methanol) or a modifier (like a few drops of acetic acid for acidic compounds) can sometimes resolve this.[3]
-
Incomplete Drying: Ensure the spotting solvent has completely evaporated before placing the plate in the developing chamber.
Q6: I can't see any spots on my TLC plate, even under UV light.
A6: This issue typically arises from a few common errors:
-
Sample is too Dilute: The concentration of the compound in the solution being spotted is too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications, to increase the concentration on the plate.
-
Compound is not UV-Active: While the starting material is UV-active, a product might not be. Use a chemical stain like p-anisaldehyde or potassium permanganate, which are more universal.[4][5]
-
Evaporation: If the compound is volatile, it may have evaporated from the plate, especially if excessive heat was used for drying or visualization.[4]
Q7: I see multiple spots in my reaction lane. What does this indicate?
A7: Seeing multiple spots is common during reaction monitoring.
-
If you see a spot corresponding to your starting material and a new spot, it indicates an incomplete reaction is in progress.[1][7]
-
The appearance of several new spots may suggest the formation of side products or the degradation of the starting material or product.
-
The "co-spot" lane is crucial here to confirm if one of the spots in the reaction mixture is indeed unreacted starting material.[1]
Experimental Protocols
Protocol 1: General TLC Monitoring Workflow
-
Chamber Preparation: Add the chosen solvent system (e.g., 1:2 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside of the chamber to ensure the atmosphere is saturated with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Sample Preparation: Prepare dilute solutions of your starting material (SM) and your reaction mixture. Dissolve a small amount (<1 mg) of each in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Using a capillary tube, lightly touch a spot of the SM solution onto the "SM" and "Co" marks.
-
Using a clean capillary tube, spot the reaction mixture onto the "Rxn" and "Co" marks (directly on top of the SM spot).
-
Allow the solvent to fully evaporate from the spots.
-
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to travel up the plate via capillary action.[2]
-
Analysis: Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots first under a UV lamp and circle them with a pencil. Then, proceed with chemical staining if desired.
Protocol 2: Preparation of Staining Reagents
-
p-Anisaldehyde Stain: In a flask, combine 250 mL of ethanol, 2.5 mL of concentrated sulfuric acid, and 15 g of p-anisaldehyde. Store the solution in a refrigerator. To use, dip the dried TLC plate in the stain, wipe off the excess, and gently heat with a heat gun until spots appear.
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[6] To use, dip the dried plate in the stain and gently warm with a heat gun to develop the yellow-brown spots against a purple/pink background.[6]
Data Presentation
Table 1: Example TLC Data for Ketone Reduction
This table shows hypothetical Rf values for the reduction of this compound (Starting Material) to its corresponding 4-hydroxy derivative (Product).
| Solvent System (Hexanes:Ethyl Acetate) | Starting Material (Ketone) Rf | Product (Alcohol) Rf | Notes |
| 3:1 | 0.85 | 0.45 | Poor separation, spots are too high on the plate. |
| 1:1 | 0.60 | 0.25 | Good separation, suitable for monitoring the reaction. |
| 1:2 | 0.40 | 0.10 | Good separation, but product Rf is low, risking overlap with baseline impurities. |
| 1:3 | 0.25 | 0.05 | Poor separation, spots are too low on the plate. |
Table 2: Visualization Reagent Guide
| Reagent | Preparation Summary | Procedure | Expected Result (Starting Ketone) | Expected Result (Alcohol Product) |
| UV Light (254 nm) | N/A | View dried plate under UV lamp.[4] | Dark spot. | Dark spot. |
| p-Anisaldehyde | 15g p-anisaldehyde in 250mL EtOH with 2.5mL H₂SO₄. | Dip plate, then heat gently.[5] | Color develops (e.g., yellow/green). | A different color develops (e.g., blue/violet). |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[6] | Dip plate, then heat gently.[6] | Faint or no spot. | Bright yellow/brown spot.[6] |
Visualizations
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Caption: Expected TLC plate for an incomplete reaction where the product is more polar.
Caption: A troubleshooting guide for common issues encountered during TLC analysis.
References
Overcoming challenges in the purification of substituted pyrrolidines
Technical Support Center: Purification of Substituted Pyrrolidines
Welcome to the technical support center for the purification of substituted pyrrolidines. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine derivative is streaking badly on a standard silica gel column. What is causing this and how can I fix it?
A1: Streaking of basic compounds like pyrrolidines on silica gel is a common problem caused by strong acid-base interactions between the amine's basic nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction leads to poor peak shape and inefficient separation.
Here are several effective strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to a solvent system like dichloromethane/methanol.[1][2][3] This neutralizes the acidic sites on the silica, preventing the pyrrolidine from binding too strongly.[1]
-
Alternative Stationary Phases: Switch to a less acidic or a basic stationary phase.[4]
-
Amine-functionalized silica (KP-NH): This is often the most effective solution, as the amine-coated surface minimizes the strong interactions that cause streaking.[2]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
-
Reversed-Phase Chromatography: For polar or ionizable pyrrolidines, reversed-phase chromatography (e.g., using a C18 column) can be an excellent option. Using a mobile phase with a high pH (alkaline conditions) will keep the amine in its neutral, free-base form, increasing its retention and improving the separation.[1]
Q2: I am having trouble removing unreacted starting materials that are very close in polarity to my substituted pyrrolidine product. What should I try?
A2: When polarities are too similar for standard flash chromatography, more advanced or alternative techniques are necessary:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than flash chromatography and is often successful in separating compounds with very similar polarities.[5]
-
Acid-Base Extraction: This classic technique is highly effective for separating basic pyrrolidines from neutral or acidic impurities.[4][6] By dissolving the crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), the basic pyrrolidine is protonated and moves into the aqueous layer as a salt.[6][7][8] The layers can be separated, and after basifying the aqueous layer, the pure pyrrolidine can be re-extracted into an organic solvent.[7][9]
-
Crystallization: If your product is a solid, crystallization can be a powerful purification method.[10][11] Finding a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution, can yield highly pure material.[10] Sometimes, converting the pyrrolidine to a salt (e.g., hydrochloride or tartrate salt) can induce crystallization.[4]
Q3: How do I choose the best purification strategy for a chiral pyrrolidine to separate enantiomers or diastereomers?
A3: Separating stereoisomers requires specialized chiral separation techniques. The best method depends on the scale of your separation and available equipment.[12]
-
Chiral HPLC/SFC: This is the most common analytical and preparative method for separating enantiomers. It uses a chiral stationary phase (CSP), often polysaccharide-based, to achieve separation.[12] Supercritical Fluid Chromatography (SFC) is increasingly popular for its speed and reduced solvent usage.[13]
-
Diastereomeric Salt Crystallization: For larger-scale separations, this classical resolution technique is very effective.[12] It involves reacting the racemic pyrrolidine with a chiral resolving agent (like (R)-(-)-mandelic acid or tartaric acid) to form diastereomeric salts. These salts have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[5][12]
-
Derivatization Followed by Achiral Chromatography: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated using standard, non-chiral chromatography (like silica gel or C18).[5][12]
Troubleshooting Guides
Guide 1: Poor Recovery from Column Chromatography
If you are experiencing low yields after column chromatography, consult the following decision tree to diagnose and solve the problem.
Caption: Troubleshooting low yield in pyrrolidine chromatography.
Guide 2: Persistent Emulsion during Acid-Base Extraction
Long-chain substituted pyrrolidines can act as surfactants, causing stable emulsions at the organic-aqueous interface during extraction.[9]
Caption: Step-by-step guide to breaking emulsions in extractions.
Experimental Protocols & Data
Protocol 1: General Acid-Base Extraction for Pyrrolidine Purification
This protocol describes the separation of a basic substituted pyrrolidine from neutral or acidic impurities.[6][7][9]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.[6][9]
-
Acidic Extraction: Add an equal volume of 1 M aqueous HCl. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated pyrrolidine salt will be in the top aqueous layer.[6][8][9]
-
Separation: Drain the bottom organic layer (containing neutral/acidic impurities).
-
Repeat: Perform two more extractions of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine.[9]
-
Wash: Combine the acidic aqueous extracts and wash them with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.[9]
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is greater than 10 (as checked by pH paper).[7][9] This deprotonates the pyrrolidine salt, regenerating the neutral free base.
-
Re-extraction: Extract the free-base pyrrolidine from the aqueous layer three times with a fresh organic solvent (e.g., dichloromethane).[7][9]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrrolidine.[9]
Caption: Workflow for purification via acid-base extraction.
Data Table 1: Comparison of Chiral Separation Methods for Pyrrolidine-3-Carboxylic Acid
The selection of a chiral separation method depends on factors like scale, desired purity, and available equipment.[12] The following table summarizes the performance of different techniques.[12]
| Separation Method | Chiral Selector / Stationary Phase | Mobile Phase / Solvent | Resolution (Rs) | Enantiomeric Excess (ee%) | Typical Yield (%) |
| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/TFA | > 1.5 | > 99% | Analytical Scale |
| Chiral HPLC (Indirect) | Achiral C18 | Acetonitrile/Water with Chiral Derivatizing Agent | Diastereomeric Separation | > 99% | High |
| Diastereomeric Salt Crystallization | (R)-(-)-Mandelic Acid | Ethanol | Diastereomeric Separation | Up to 98% | 40-50% (per enantiomer) |
| Enzymatic Kinetic Resolution | Lipase AS (from Aspergillus niger) | Phosphate Buffer | Kinetic Resolution | > 99% (for one enantiomer) | < 50% (theoretical max) |
Table adapted from illustrative examples.[12]
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Recrystallization methods for purifying 4-oxopyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 4-oxopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing 4-oxopyrrolidine derivatives?
A1: The choice of solvent is critical for successful recrystallization. For 4-oxopyrrolidine derivatives, which contain both a ketone and a lactam (a cyclic amide), a good starting point is to use polar protic or aprotic solvents. One rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers.[1] Common choices include:
-
Alcohols: Ethanol, methanol, and isopropanol are often effective. For instance, some pyrrolidine-2-one derivatives have been successfully recrystallized from absolute methanol or a mixture of ethanol and water.[2][3]
-
Ketones: Acetone can be a good solvent, particularly for compounds with similar functional groups.[1]
-
Esters: Ethyl acetate is another common choice.[1]
-
Water: For more polar 4-oxopyrrolidine derivatives, water can be a suitable solvent, often used in combination with a miscible organic solvent like ethanol.[1]
A solvent screening should always be performed with a small amount of the crude material to determine the ideal solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes. This is often because the boiling point of the solvent is higher than the melting point of the compound. To address this:
-
Switch to a lower-boiling point solvent.
-
Use a larger volume of solvent. This keeps the compound dissolved at a lower temperature during cooling.
-
Lower the saturation temperature. Add a small amount of a co-solvent in which the compound is more soluble to decrease the temperature at which crystallization begins.
-
Cool the solution more slowly. Allow the solution to cool to room temperature before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling out.[5]
Q3: The recrystallization yield is very low. What are the common causes and solutions?
A3: Low yield is a frequent issue in recrystallization. Potential causes include:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor. To remedy this, you can try to evaporate some of the solvent and re-cool the solution.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Use pre-heated glassware and a slight excess of hot solvent to prevent this.
-
Washing with too much or warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
-
The compound has significant solubility in the cold solvent: In this case, a different solvent or a two-solvent system might be necessary.
Q4: How can I remove colored impurities from my 4-oxopyrrolidine derivative?
A4: If your solution is colored, activated charcoal can often be used to remove the colored impurities. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound) and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Boil off some of the solvent to concentrate the solution. - Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. - Add a seed crystal of the pure compound. - If using a two-solvent system, add a small amount of the "bad" solvent (the one in which the compound is less soluble). |
| Crystals form too quickly, resulting in a fine powder. | The solution is too supersaturated, or the cooling is too rapid. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The purified compound is still impure. | The chosen solvent did not effectively separate the impurity. The impurity may have co-crystallized with the product. | - Try a different recrystallization solvent or a solvent pair. - Consider another purification technique, such as column chromatography, if recrystallization is ineffective. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a 4-Oxopyrrolidine Derivative
This protocol outlines a general procedure for purifying a 4-oxopyrrolidine derivative using a single solvent.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 4-oxopyrrolidine derivative. Add the chosen solvent dropwise at room temperature until the solid dissolves. If the solid dissolves readily at room temperature, the solvent is not suitable. If the solid is insoluble at room temperature, heat the test tube in a water bath. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude 4-oxopyrrolidine derivative in an Erlenmeyer flask. Add the selected solvent in small portions and heat the mixture to boiling with gentle swirling. Continue adding the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Two-Solvent Recrystallization of a 4-Oxopyrrolidine Derivative
This method is useful when no single solvent has the desired solubility properties.
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at all temperatures (the "good" solvent), and the other should not dissolve the compound at any temperature (the "bad" solvent). Common pairs include ethanol-water and acetone-hexane.[4]
-
Dissolution: Dissolve the crude 4-oxopyrrolidine derivative in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation). If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent recrystallization protocol, using the solvent mixture or the "bad" solvent for washing.
Visualizations
Caption: General workflow for the recrystallization of 4-oxopyrrolidine derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Lactones, Lactams and Cyclization Reactions Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: N-Boc Deprotection of Pyrrolidine Intermediates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the N-Boc deprotection of pyrrolidine intermediates. Below you will find frequently asked questions, detailed experimental protocols, and a troubleshooting workflow to address common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue and can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the Boc group.[1] If using trifluoroacetic acid (TFA), consider increasing the concentration from a standard 20-25% in dichloromethane (DCM) to 50%.[1][2] For substrates resistant to TFA, switching to a stronger acid system like 4M hydrochloric acid (HCl) in dioxane may be necessary.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; ensure the reaction has been allowed to proceed for a sufficient duration.[2] Most Boc deprotections are carried out at room temperature.[3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2][3]
-
Steric Hindrance: Bulky substituents on the pyrrolidine ring or nearby functional groups can hinder the approach of the acidic reagent to the Boc-protected amine, slowing down the reaction rate.[2] In such cases, extending the reaction time or using a less sterically hindered acid might be beneficial.
-
Poor Solubility: The N-Boc protected pyrrolidine must be fully dissolved in the reaction solvent for the deprotection to proceed efficiently.[2] Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[2][3] If solubility is an issue, exploring alternative solvent systems is recommended.
Q2: I'm observing unexpected side products after deprotection. What are they and how can I prevent their formation?
A2: The most common side reaction during acidic N-Boc deprotection is alkylation by the tert-butyl cation that is generated as a byproduct.[1][2][4] This reactive carbocation can alkylate nucleophilic functional groups present in your molecule, such as electron-rich aromatic rings (e.g., indole, phenol) or certain amino acid residues like tryptophan and methionine.[1][2][4]
To prevent these unwanted side reactions, the addition of "scavengers" to the reaction mixture is highly recommended.[4] Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your desired product.[4] Common scavengers include:
-
Triisopropylsilane (TIS): A general and effective carbocation scavenger.[2]
-
Water: Can also act as a scavenger.[2]
-
Thioanisole: Particularly useful for protecting methionine residues.[2]
-
1,2-Ethanedithiol (EDT): Used for protecting cysteine residues.[2]
-
Phenol: Another common carbocation scavenger.[2]
Q3: My pyrrolidine intermediate contains other acid-sensitive functional groups. How can I selectively remove the N-Boc group?
A3: When dealing with substrates containing other acid-labile groups (e.g., t-butyl esters, acetals), standard strong acid conditions like TFA in DCM or HCl in dioxane can lead to undesired cleavage.[1] In such cases, several milder or alternative deprotection strategies can be employed:
-
Milder Acidic Conditions: Using a lower concentration of acid or a weaker acid can sometimes achieve the desired selectivity.
-
Neutral Deprotection Methods: For highly acid-sensitive substrates, neutral deprotection methods are excellent alternatives.[3]
-
Thermal Deprotection: Heating the N-Boc protected pyrrolidine in a suitable solvent can effect deprotection without the need for any reagents. However, this often requires high temperatures, which may not be suitable for all substrates.[6][7]
Q4: What is the best work-up procedure after N-Boc deprotection?
A4: The work-up procedure will depend on the deprotection method used and the properties of your final product.
-
For TFA Deprotection: After completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess TFA.[8][9] If the product is a salt, it can often be precipitated by the addition of a non-polar solvent like cold diethyl ether.[9]
-
For HCl/Dioxane Deprotection: If the deprotected amine precipitates as the hydrochloride salt, it can be collected by filtration.[3] If no precipitate forms, the reaction mixture is concentrated under reduced pressure to obtain the crude hydrochloride salt.[3]
-
Neutralization: If the free amine is desired, a basic workup with a mild base like saturated sodium bicarbonate solution can be performed, followed by extraction with a suitable organic solvent.[10]
Quantitative Data Summary
The choice of deprotection method can significantly impact the reaction outcome. The following table summarizes common conditions for N-Boc deprotection.
| Reagent System | Solvent | Concentration / Equivalents | Temperature | Typical Reaction Time | Notes |
| TFA | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp | 30 min - 2 hours | A common and generally effective condition. Higher concentrations can speed up the reaction but may increase side products.[2][4] |
| TFA | Neat | 100% | Room Temp | 5 - 15 min | Very rapid deprotection, but carries a higher risk of side reactions.[4][11] |
| HCl | 1,4-Dioxane | 4 M | Room Temp | 30 min - 16 hours | Often used when the hydrochloride salt of the amine is desired.[12][13] |
| HCl | Methanol | 0.1 M - 1 M | Room Temp | < 3 hours | A milder alternative to HCl in dioxane.[12] |
| Oxalyl Chloride | Methanol | 2.0 - 3.0 eq | 0 °C to Room Temp | 1 - 4 hours | A mild method suitable for substrates with acid-sensitive functional groups.[3][5] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [3][8]
-
Dissolve the N-Boc-pyrrolidine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2-10 eq or 20-50% v/v) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (3 times) to ensure complete removal of residual TFA.
-
The resulting trifluoroacetate salt can be used directly or further purified. Alternatively, a basic workup can be performed to obtain the free amine.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane [12][13]
-
Dissolve the N-Boc-pyrrolidine intermediate (1.0 eq) in anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, if the product precipitates as the hydrochloride salt, collect the solid by filtration.
-
If no precipitate forms, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.
Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol [3][5]
-
Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in methanol (5-10 volumes).
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (2.0-3.0 eq) dropwise to the solution. A slight exotherm and sputtering may be observed.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the N-Boc deprotection of pyrrolidine intermediates.
Caption: A troubleshooting workflow for N-Boc deprotection of pyrrolidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Pyrrolidine Building Blocks for Drug Discovery: 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate and Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] This guide provides an objective comparison of the performance of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate with other commercially available pyrrolidine building blocks, supported by experimental data and detailed protocols.
This comparison focuses on key performance indicators such as synthetic yield, reaction conditions, and stability, providing a valuable resource for chemists in designing efficient and robust synthetic routes.
Introduction to Key Pyrrolidine Building Blocks
The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and its ability to present substituents in defined spatial orientations.[2] This guide will compare the following N-Boc protected pyrrolidine building blocks, which are widely used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs):
-
This compound: A disubstituted pyrrolidinone with ester and carbamate functionalities, offering multiple points for diversification.
-
1-Boc-pyrrolidin-3-one: A simpler, monosubstituted pyrrolidinone, serving as a versatile precursor for a variety of substituted pyrrolidines.
-
Methyl 1-Boc-4-oxopyrrolidine-3-carboxylate: A structural isomer of the ethyl ester, providing an alternative with potentially different reactivity or solubility.
Performance in Synthetic Transformations
A key application of these building blocks is in the construction of more complex substituted pyrrolidines, often through reactions involving the ketone functionality, such as reductive amination. The following sections provide a comparative overview of their performance in representative synthetic protocols.
Synthesis of the Building Blocks
The accessibility and efficiency of the synthesis of the building blocks themselves are important considerations.
| Building Block | Starting Material | Key Reagents | Yield | Reference |
| This compound | 1-tert-butoxycarbonyl-3-pyrrolidone | Sodium hydride, Ethyl chloroformate, DMF | 85% | [3] |
| 1-Boc-pyrrolidin-3-one | 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | Dess-Martin periodinane, Dichloromethane | 97% | [4] |
Experimental Protocol: Synthesis of this compound [3]
To a cooled (0-5°C) solution of 1-tert-butoxycarbonyl-3-pyrrolidone (120 g) in N,N-dimethylformamide (DMF, 600 mL), sodium hydride (26 g) is added in portions. Ethyl chloroformate (70.5 g) is then added dropwise over approximately 40 minutes. The reaction is stirred at 0-5°C for 2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with ice water (3 L) and the pH is adjusted to 7 with dilute hydrochloric acid. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.
Experimental Protocol: Synthesis of 1-Boc-pyrrolidin-3-one [4]
To a solution of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (10 g, 54 mmol) in dichloromethane (300 mL), Dess-Martin periodinane (45.9 g, 108 mmol) is added in three portions. The mixture is stirred at room temperature for 16 hours. The reaction mixture is then filtered through silica gel with ethyl acetate. The filtrate is concentrated, and the residue is purified by silica gel column chromatography (0-8% ethyl acetate/hexane) to afford N-Boc-3-pyrrolidinone.
Reductive Amination: A Comparative Example
Reductive amination is a fundamental transformation for introducing diversity into molecules containing a ketone. Below is a comparison of reported yields for reductive amination reactions using the selected building blocks or close analogs.
| Building Block | Amine Partner | Reducing Agent | Product | Yield | Reference |
| N-Boc-piperidone (analog) | Benzylamine | Not specified | (S)-3-pyrrolidinamine | 84% | [5] |
| Aromatic Aldehydes (general) | Aniline | Sodium borohydride | N-benzyl aniline | 98% | [6] |
General Experimental Protocol: Reductive Amination [7]
To a solution of the ketone (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane or THF), sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise at room temperature. The reaction is stirred for 1-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Stability Profile
The stability of the N-Boc protecting group is a critical factor in multi-step synthesis. The Boc group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[8]
-
Acidic Conditions: The Boc group on N-Boc-3-pyrrolidinone is reported to be labile in acidic environments with a pH below 2.[4] In contrast, it is relatively stable in neutral or slightly acidic conditions (pH 4-6).[4] Standard protocols for Boc deprotection involve treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, typically affording high yields of the deprotected amine.[7]
-
Basic Conditions: The Boc group is generally stable under basic conditions, allowing for reactions such as ester hydrolysis to be performed selectively.[9]
Reactivity and Functionalization
The chosen building blocks offer different opportunities for further chemical modifications.
-
This compound: The presence of both a ketone and an ester allows for sequential or orthogonal functionalization. The ketone can undergo reductive amination, aldol reactions, or Wittig-type reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
1-Boc-pyrrolidin-3-one: This building block provides a straightforward entry to 3-substituted pyrrolidines. The ketone is the primary site of reactivity.
-
Methyl 1-Boc-4-oxopyrrolidine-3-carboxylate: Similar to its ethyl ester counterpart, this building block allows for diversification at both the C3 and C4 positions. The choice between the methyl and ethyl ester may influence reaction rates or solubility.
Logical Workflow for Building Block Selection and Utilization
The following diagram illustrates a typical workflow for the selection and use of these pyrrolidine building blocks in a drug discovery program.
Caption: Workflow for Pyrrolidine Building Block Utilization.
Conclusion
This compound and its alternatives, 1-Boc-pyrrolidin-3-one and Methyl 1-Boc-4-oxopyrrolidine-3-carboxylate, are valuable and versatile building blocks for the synthesis of complex, biologically active molecules.
-
This compound offers multiple points of functionalization, making it ideal for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
1-Boc-pyrrolidin-3-one is a more direct precursor for 3-substituted pyrrolidines and is available through a high-yielding synthesis.
-
The choice between the methyl and ethyl esters of 1-Boc-4-oxopyrrolidine-3-carboxylate will likely depend on specific reaction optimization and desired downstream transformations.
The selection of the optimal building block will depend on the specific synthetic strategy and the desired substitution pattern of the final target molecule. All three building blocks demonstrate good reactivity in key transformations and benefit from the well-established chemistry of the N-Boc protecting group, which offers a reliable balance of stability and ease of removal. This guide provides a foundation for making informed decisions in the design and execution of synthetic routes towards novel pyrrolidine-containing drug candidates.
References
Comparative Analysis of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate serves as a versatile scaffold in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of its structural analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data.
The core structure of this compound, featuring a pyrrolidine ring, makes it a valuable starting material for creating diverse derivatives.[1] Its utility has been demonstrated in the development of compounds targeting a range of conditions, including neurological disorders, inflammation, and pain.[1] This guide will delve into specific examples of analog series to illustrate how modifications to this core structure influence their biological properties.
Analogs as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A significant application of the pyrrolidine scaffold is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. A series of 2-cyanopyrrolidine derivatives, which can be conceptually derived from the 4-oxopyrrolidine-1,3-dicarboxylate scaffold, have been synthesized and evaluated for their DPP-IV inhibitory activity. The following table summarizes the structure-activity relationship of substitutions at the 4-position of the pyrrolidine ring.
| Compound ID | R | DPP-IV Inhibition IC50 (nM) |
| 1 | H | 1.8 |
| 2 | 4-F (cis) | 1.3 |
| 3 | 4-F (trans) | 1.1 |
| 4 | 4-OH (cis) | 2.5 |
| 5 | 4-OH (trans) | 1.9 |
| 6 | 4,4-difluoro | 1.5 |
Data sourced from Fukushima et al., Bioorg. Med. Chem., 2004.[2]
The data indicates that substitutions at the 4-position of the 2-cyanopyrrolidine ring are well-tolerated and can lead to potent DPP-IV inhibition. Notably, the introduction of a fluorine atom at this position, particularly in the trans configuration (Compound 3 ), resulted in a slight improvement in inhibitory activity compared to the unsubstituted analog (Compound 1 ).[2] The 4,4-difluoro derivative (Compound 6 ) also demonstrated potent inhibition.[2]
Experimental Protocols
DPP-IV Inhibition Assay: [2] The inhibitory activity of the synthesized compounds against DPP-IV was determined using a fluorometric assay. The enzyme reaction was carried out in a 96-well microplate with a reaction mixture containing the enzyme, substrate (Gly-Pro-MCA), and the test compound in a buffer solution. The fluorescence of the released 7-amino-4-methylcoumarin (AMC) was measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The IC50 values were calculated from the concentration-inhibition curves.
Analogs as Aldo-Keto Reductase (AKR1C3) Inhibitors
The pyrrolidin-2-one scaffold, closely related to the 4-oxopyrrolidine core, has been explored for the development of inhibitors of the aldo-keto reductase enzyme AKR1C3, a target in oncology. A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones were synthesized and their structure-activity relationships were investigated.
| Compound ID | R | AKR1C3 Inhibition IC50 (nM) |
| 7 | H | 42 |
| 8 | 3-Me | 65 |
| 9 | 4-Me | 58 |
| 10 | 4-F | 35 |
| 11 | 4-Cl | 28 |
Data adapted from Heinrich et al., Eur. J. Med. Chem., 2013.[3][4]
These results demonstrate that substitutions on the piperidino ring of this series of pyrrolidin-2-one derivatives can influence their inhibitory potency against AKR1C3. While small alkyl substitutions were tolerated, the introduction of halogens at the 4-position of the piperidine ring, particularly chlorine (Compound 11 ), led to enhanced activity.[3]
Experimental Protocols
AKR1C3 Inhibition Assay: [3] The inhibitory activity of the compounds against AKR1C3 was determined using a spectrophotometric assay. The assay measures the NADPH-dependent reduction of a substrate, such as 9,10-phenanthrenequinone. The reaction was monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH. IC50 values were determined by fitting the data to a four-parameter logistic equation.
Synthesis Workflow
The general synthetic pathway to create analogs of this compound and related structures involves several key steps. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis of analogs.
Signaling Pathway Context: DPP-IV Inhibition
The inhibition of DPP-IV by pyrrolidine-based analogs has a significant impact on glucose homeostasis. The diagram below illustrates the signaling pathway involved.
Caption: Mechanism of action of DPP-IV inhibitors.
Conclusion
The 4-oxopyrrolidine-1,3-dicarboxylate scaffold is a valuable starting point for the development of a wide array of bioactive molecules. Structure-activity relationship studies on its derivatives have demonstrated that modifications to the pyrrolidine ring and its substituents can significantly impact their potency and selectivity as enzyme inhibitors. The examples of DPP-IV and AKR1C3 inhibitors highlight the potential of this chemical class in addressing diverse therapeutic needs. Further exploration of this scaffold is warranted to uncover novel drug candidates with improved pharmacological profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Potency of 4-Oxopyrrolidine Dicarboxylate Derivatives: A Comparative Guide to Their Biological Activities
For Immediate Release
A comprehensive analysis of 4-oxopyrrolidine dicarboxylate derivatives reveals their significant potential across a spectrum of therapeutic areas, including oncology, metabolic disorders, and infectious diseases. This guide provides a comparative overview of their biological activities, supported by quantitative experimental data, detailed methodologies, and a visualization of a key signaling pathway, offering a valuable resource for researchers, scientists, and drug development professionals.
The 4-oxopyrrolidine scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of various biological targets. This guide synthesizes data from multiple studies to facilitate a direct comparison of the performance of different derivatives.
Comparative Analysis of Biological Activities
The biological efficacy of 4-oxopyrrolidine dicarboxylate derivatives has been evaluated in several key therapeutic areas. The following tables summarize the quantitative data from various in vitro assays, providing a clear comparison of the potency of these compounds.
Anticancer Activity
The cytotoxic effects of 4-oxopyrrolidine derivatives against various cancer cell lines have been a primary focus of investigation. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| RPDPRH | C-33A (Cervical Cancer) | 4.66[1][2] | Cisplatin | 48.16[1] |
| CaSki (Cervical Cancer) | 6.42[1][2] | Cisplatin | 17.52[1] | |
| SiHa (Cervical Cancer) | 17.66[1][2] | Cisplatin | 37.06[1] | |
| HeLa (Cervical Cancer) | 15.2[1][2] | Cisplatin | 47.52[1] | |
| HepG2 (Hepatocarcinoma) | 12.36[1][2] | Cisplatin | 19.27[1] | |
| 7402 (Hepatocarcinoma) | 22.4[1][2] | Cisplatin | 48.52[1] | |
| LO2 (Normal Liver) | 243.2[1][2] | Cisplatin | 17.3[1] | |
| RPDPRO | C-33A (Cervical Cancer) | 5.56[1] | Cisplatin | 48.16[1] |
| CaSki (Cervical Cancer) | 9.15[1] | Cisplatin | 17.52[1] | |
| SiHa (Cervical Cancer) | 12.5[1] | Cisplatin | 37.06[1] | |
| HeLa (Cervical Cancer) | 21.4[1] | Cisplatin | 47.52[1] | |
| HepG2 (Hepatocarcinoma) | 14.5[1] | Cisplatin | 19.27[1] | |
| 7402 (Hepatocarcinoma) | 31.24[1] | Cisplatin | 48.52[1] | |
| LO2 (Normal Liver) | 86.77[1] | Cisplatin | 17.3[1] |
Note: RPDPRH is (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide. RPDPRO is (2E, 4E)-2-(4-chlorostyryl)-4-benzylidene-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity
Derivatives of the pyrrolidine scaffold have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.
| Derivative | Target | IC50 (µM) |
| 2-benzylpyrrolidine derivative | DPP-IV | 0.3 ± 0.03 |
| Phenethyl-piperazine derivative | DPP-IV | 1.2 ± 0.04 |
| 4-benzylpiperidine derivative | DPP-IV | 1.6 ± 0.04 |
| 4-amino-1-benzylpiperidine derivative | DPP-IV | 4 ± 0.08 |
Antimicrobial Activity
The antimicrobial potential of 5-oxopyrrolidine derivatives has been demonstrated against various bacterial strains, with the Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) |
| Compound 21 (nitro substitution) | Staphylococcus aureus TCH 1516 (USA 300) | 2 |
| Multidrug-resistant S. aureus isolates | 1–8 | |
| Linezolid/tedizolid-resistant S. aureus | 4–64 | |
| Compounds 2 and 4–22 | Gram-negative pathogens | >64 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 4-oxopyrrolidine dicarboxylate derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., cisplatin) for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of inhibition versus the compound concentration.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of DPP-IV activity.
-
Reagent Preparation: Prepare a DPP-IV enzyme solution, a fluorogenic substrate solution (e.g., H-Gly-Pro-AMC), and the test compounds at various concentrations.
-
Reaction Setup: In a 96-well plate, add the DPP-IV enzyme solution to wells containing the test compounds or a positive control inhibitor (e.g., Sitagliptin).[4]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time, typically 10-30 minutes.[4][5]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4][5] The percentage of inhibition is calculated by comparing the fluorescence of the test wells to the control wells, and IC50 values are determined.
Factor Xa (FXa) Inhibition Assay (Chromogenic)
This assay measures the ability of a compound to inhibit the activity of Factor Xa, a critical enzyme in the blood coagulation cascade.
-
Sample Preparation: Prepare dilutions of the test compounds in an appropriate buffer.
-
Reaction Mixture: In a microplate, add the test compound, a known amount of Factor Xa, and antithrombin to citrated platelet-poor plasma.[6][7]
-
Incubation: Incubate the mixture to allow the inhibitor to bind to Factor Xa.
-
Substrate Addition: Add a chromogenic substrate specific for Factor Xa. The enzyme will cleave the substrate, releasing a colored product.[6]
-
Absorbance Reading: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength. The amount of color produced is inversely proportional to the activity of the Factor Xa inhibitor.[8] A standard curve is used to determine the concentration of the inhibitor.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Signaling Pathway Visualization
Certain 4-oxopyrrolidine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. The rhopaladins' analog, RPDPRH, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent programmed cell death.[1][2]
Caption: Apoptosis signaling pathway induced by a 4-oxopyrrolidine derivative.
This guide highlights the significant and diverse biological activities of 4-oxopyrrolidine dicarboxylate derivatives. The provided data and protocols serve as a valuable starting point for further research and development of this promising class of compounds for various therapeutic applications.
References
- 1. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. content.abcam.com [content.abcam.com]
- 5. abcam.cn [abcam.cn]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Xa Assays [practical-haemostasis.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Efficacy Comparison of Bioactive Compounds Synthesized from 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various classes of therapeutic agents synthesized using 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate as a key starting material. This versatile chemical scaffold enables the synthesis of a diverse range of pyrrolidine derivatives, which have demonstrated significant potential in anticancer, anti-inflammatory, and analgesic applications. The following sections present a comparative analysis of their biological activities, supported by experimental data, to inform further research and drug development efforts.
Anticancer Efficacy of Spiropyrrolidine-Oxindole Derivatives
Spiropyrrolidine-oxindoles are a prominent class of compounds synthesized from pyrrolidine precursors. These derivatives have shown potent cytotoxic activity against a variety of cancer cell lines. Their mechanism of action often involves the induction of programmed cell death, or apoptosis, in cancer cells.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various spiropyrrolidine-oxindole derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | Compound 1b | HCT116 (Colon) | 8.5 | [1] |
| Spirooxindole-pyrrolidine | Compound 1a | HCT116 (Colon) | 15.2 | [1] |
| Spiropyrrolizine-oxindole | Compound 11b | MCF-7 (Breast) | 3.9 µg/mL | [2] |
| Spiropyrrolizine-oxindole | Compound 9b | MCF-7 (Breast) | 7.8 µg/mL | [2] |
| Spiro[pyrrolidine-thiazolo-oxindole] | Compound 5g | HepG2 (Liver) | 5.00 | [3] |
| Spiro[pyrrolidine-thiazolo-oxindole] | Compound 5g | MCF-7 (Breast) | <9.00 | [3] |
| Spiro[pyrrolidine-thiazolo-oxindole] | Compound 5g | HCT-116 (Colon) | <3.00 | [3] |
| Mesitylene-based Spirooxindole | Compound 5f | A549 (Lung) | 1.2 | [4][5] |
| Mesitylene-based Spirooxindole | Compound 5e | A549 (Lung) | 3.48 | [4][5] |
*Note: µg/mL values are presented as reported in the source; direct molar conversion is not possible without the molecular weight of the specific compound.
Signaling Pathway: Intrinsic Apoptosis
Many pyrrolidine derivatives exert their anticancer effects by triggering the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death.
Anti-inflammatory and Analgesic Efficacy
Derivatives of this compound, particularly those incorporating hydrazone moieties, have been investigated for their anti-inflammatory and analgesic properties. These compounds often function by inhibiting key inflammatory pathways.
Data Summary: In Vivo Anti-inflammatory and Analgesic Activity
The following table summarizes the in vivo efficacy of representative pyrrolidinone and hydrazone derivatives in animal models of inflammation and pain.
| Compound Class | Assay | Dose | Efficacy | Reference |
| Pyrrolidinone Derivative (MAK01) | Carrageenan-induced Paw Edema | 30 mg/kg | 40.58% edema reduction | [6] |
| Amidine Derivative (3e) | Carrageenan-induced Paw Edema | 50 mg/kg p.o. | 52% edema inhibition | [7] |
| Hydrazone Derivative (5f) | Acetic Acid-induced Writhing | 50 mg/kg p.o. | 60% writhing inhibition | [7] |
| Amidine Derivative (3a, 3c, 3e) | Acetic Acid-induced Writhing | 50 mg/kg p.o. | 50% writhing inhibition | [7] |
| Benzothiazole Hydrazone (17c) | Carrageenan-induced Paw Edema | - | 72-80% edema inhibition | [8] |
| Benzothiazole Hydrazone (17i) | Carrageenan-induced Paw Edema | - | 64-78% edema inhibition | [8] |
Signaling Pathways in Inflammation and Pain
The anti-inflammatory effects of these compounds are often attributed to the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression. Their analgesic effects are frequently linked to the inhibition of prostaglandin synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Experimental Workflow: In Vitro Anticancer Screening
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution, such as DMSO, to each well.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Test compounds or a reference drug (e.g., indomethacin) are administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.[8][10]
-
Induction of Edema: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the rats.[10][11]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Data Analysis: The percentage of edema inhibition is calculated for each treated group in comparison to the vehicle-treated control group.
Acetic Acid-Induced Writhing Test in Mice
-
Animal Acclimatization: Swiss albino mice are acclimatized to the experimental environment.
-
Compound Administration: The test compounds or a standard analgesic (e.g., diclofenac sodium) are administered orally or intraperitoneally 30-60 minutes before the acetic acid injection.[12][13]
-
Induction of Writhing: A 0.6% or 0.7% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight) to induce visceral pain.[12][13]
-
Observation: After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a continuous period of 20-30 minutes.[12]
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to that of the control group.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purformhealth.com [purformhealth.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. benchchem.com [benchchem.com]
- 13. saspublishers.com [saspublishers.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Oxopyrrolidine-1,3-dicarboxylates
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides an objective comparison of two prominent synthetic routes to 4-oxopyrrolidine-1,3-dicarboxylates, a valuable class of intermediates in medicinal chemistry. By presenting key performance indicators and detailed experimental protocols, this document aims to inform the selection of the most appropriate synthetic strategy based on efficiency and practicality.
The two primary methodologies benchmarked in this guide are the classical Dieckmann condensation and a modern approach centered around an intramolecular aza-Michael addition. Each route offers distinct advantages and presents different challenges in terms of starting material availability, reaction conditions, and overall yield.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiencies.
| Metric | Route 1: Dieckmann Condensation | Route 2: Intramolecular Aza-Michael Addition |
| Starting Materials | N-Boc-L-aspartic acid β-tert-butyl ester α-ethyl ester | Diethyl maleate, Boc-glycine ethyl ester |
| Key Transformation | Intramolecular cyclization of a diester | Intramolecular conjugate addition of an amine |
| Overall Yield | ~85% | Not explicitly reported for the exact target, but related syntheses suggest moderate to good yields. |
| Reaction Steps | Typically 2-3 steps from commercially available amino acids | Can be achieved in a one-pot or sequential manner |
| Key Reagents | Strong base (e.g., Sodium Hydride) | Base (e.g., Triethylamine) |
| Scalability | Reported on a multigram scale | Potentially scalable, amenable to one-pot procedures |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route 1: Dieckmann Condensation
This route relies on the intramolecular cyclization of a suitably protected aspartic acid diester derivative.
Step 1: Synthesis of the Diester Precursor (Not explicitly detailed in all sources, but a common prerequisite)
The synthesis of the starting diester, N-Boc-L-aspartic acid β-tert-butyl ester α-ethyl ester, typically involves standard peptide coupling and esterification procedures from commercially available N-Boc-L-aspartic acid β-tert-butyl ester.
Step 2: Intramolecular Dieckmann Condensation
To a solution of 1-tert-butoxycarbonyl-3-pyrrolidone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.1 to 1.5 equivalents) is added portion-wise at 0-5°C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes. Ethyl chloroformate (1.1 to 1.5 equivalents) is then added dropwise, maintaining the temperature between 0-5°C. The reaction is stirred for an additional 2 hours at the same temperature. Upon completion, the reaction is quenched with ice-water, and the pH is adjusted to 7 with dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. A reported yield for this transformation is approximately 85%.[1]
Route 2: Intramolecular Aza-Michael Addition
This approach involves the formation of the pyrrolidine ring through an intramolecular conjugate addition of an amine to an α,β-unsaturated ester.
Step 1: Formation of the Aza-Michael Precursor
To a solution of diethyl maleate (1 equivalent) in a suitable solvent such as ethanol, is added Boc-glycine ethyl ester (1 equivalent) and a catalytic amount of a non-nucleophilic base like triethylamine. The reaction mixture is stirred at room temperature until the initial Michael addition is complete, which can be monitored by techniques like TLC or LC-MS.
Step 2: Intramolecular Cyclization
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
Characterization data for confirming the identity of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization data for 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate and its structural analogs. The identity and purity of such compounds are critical in research and development, particularly in medicinal chemistry and materials science where they serve as versatile building blocks.[1] This document outlines the key analytical data and experimental protocols necessary for the unambiguous confirmation of the compound's structure and purity.
Physicochemical Properties
This compound is a white to slightly yellow crystalline powder.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₅ | [3] |
| Molecular Weight | 257.28 g/mol | [3] |
| CAS Number | 146256-98-6 | [3] |
| Appearance | White to Light yellow powder to crystal | [4] |
| Melting Point | 56.0 to 61.0 °C | [4] |
| Boiling Point | 120°C/0.4mmHg (lit.) | [2] |
Spectroscopic and Chromatographic Data Comparison
This section provides a comparative analysis of the expected spectroscopic and chromatographic data for this compound against two common alternatives: 1-Boc-4-oxo-pyrrolidine-3-carboxylic acid methyl ester and Diethyl 4-oxopyrrolidine-1,3-dicarboxylate . While experimental spectra for the target compound are not publicly available in spectral databases, the expected peaks are inferred from its structure and data from similar compounds.
Table 1: ¹H NMR Data Comparison (Predicted/Reported in CDCl₃)
| Compound | Key Proton Signals (ppm) and Multiplicity |
| This compound | ~4.2 (q, 2H, -OCH₂CH₃), ~3.8-4.0 (m, 2H, N-CH₂), ~3.6 (m, 1H, CH-COOEt), ~2.8 (m, 2H, -CH₂-C=O), 1.45 (s, 9H, -C(CH₃)₃), ~1.25 (t, 3H, -OCH₂CH₃) |
| 1-Boc-4-oxo-pyrrolidine-3-carboxylic acid methyl ester | ~3.7 (s, 3H, -OCH₃), ~3.8-4.0 (m, 2H, N-CH₂), ~3.6 (m, 1H, CH-COOMe), ~2.8 (m, 2H, -CH₂-C=O), 1.45 (s, 9H, -C(CH₃)₃) |
| Diethyl 4-oxopyrrolidine-1,3-dicarboxylate | ~4.2 (q, 4H, 2 x -OCH₂CH₃), ~3.8-4.0 (m, 2H, N-CH₂), ~3.6 (m, 1H, CH-COOEt), ~2.8 (m, 2H, -CH₂-C=O), ~1.25 (t, 6H, 2 x -OCH₂CH₃) |
Table 2: ¹³C NMR Data Comparison (Predicted/Reported in CDCl₃)
| Compound | Key Carbon Signals (ppm) |
| This compound | ~205 (C=O, ketone), ~170 (C=O, ethyl ester), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~61 (-OCH₂CH₃), ~50 (N-CH₂), ~45 (CH-COOEt), ~40 (-CH₂-C=O), 28.3 (-C(CH₃)₃), ~14 (-OCH₂CH₃) |
| 1-Boc-4-oxo-pyrrolidine-3-carboxylic acid methyl ester | ~205 (C=O, ketone), ~170 (C=O, methyl ester), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~52 (-OCH₃), ~50 (N-CH₂), ~45 (CH-COOMe), ~40 (-CH₂-C=O), 28.3 (-C(CH₃)₃) |
| Diethyl 4-oxopyrrolidine-1,3-dicarboxylate | ~205 (C=O, ketone), ~170 (C=O, ethyl esters), ~165 (C=O, carbamate), ~61 (2 x -OCH₂CH₃), ~50 (N-CH₂), ~45 (CH-COOEt), ~40 (-CH₂-C=O), ~14 (2 x -OCH₂CH₃) |
Table 3: Mass Spectrometry Data Comparison
| Compound | Expected [M+H]⁺ (m/z) | Potential Fragmentation Ions |
| This compound | 258.13 | [M-C₄H₈+H]⁺ (202), [M-Boc+H]⁺ (158), [M-COOEt+H]⁺ (186) |
| 1-Boc-4-oxo-pyrrolidine-3-carboxylic acid methyl ester | 244.11 | [M-C₄H₈+H]⁺ (188), [M-Boc+H]⁺ (144), [M-COOMe+H]⁺ (186) |
| Diethyl 4-oxopyrrolidine-1,3-dicarboxylate | 230.10 | [M-OEt+H]⁺ (185), [M-COOEt+H]⁺ (158) |
Table 4: IR Spectroscopy Data Comparison
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~1740 (C=O, ketone), ~1730 (C=O, ester), ~1690 (C=O, carbamate), ~1160 (C-O) |
| 1-Boc-4-oxo-pyrrolidine-3-carboxylic acid methyl ester | ~1745 (C=O, ketone), ~1735 (C=O, ester), ~1690 (C=O, carbamate), ~1160 (C-O) |
| Diethyl 4-oxopyrrolidine-1,3-dicarboxylate | ~1740 (C=O, ketone), ~1730 (C=O, ester), ~1695 (C=O, carbamate), ~1170 (C-O) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis Protocol
A common synthetic route involves the acylation of a pyrrolidinone precursor.[2]
-
Reaction Setup: To a solution of 1-tert-butoxycarbonyl-3-pyrrolidinone in an appropriate solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0-5 °C under an inert atmosphere.
-
Acylation: Slowly add ethyl chloroformate to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with ice-water. Adjust the pH to neutral with a dilute acid (e.g., HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using electrospray ionization (ESI) in positive ion mode. Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.[5] Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for compound characterization and the logical relationship of the spectroscopic data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 146256-98-6 [chemicalbook.com]
- 3. This compound | C12H19NO5 | CID 10868942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 146256-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
Comparative Reactivity of 4-Oxopyrrolidine Esters: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity of core structural motifs is paramount for designing effective prodrugs, optimizing reaction conditions, and predicting metabolic stability. The 4-oxopyrrolidine scaffold is a key building block in medicinal chemistry, and the reactivity of its ester derivatives can significantly influence a drug candidate's pharmacokinetic profile. This guide provides a comparative analysis of the reactivity of various 4-oxopyrrolidine esters, supported by experimental principles and methodologies.
The reactivity of an ester is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the context of 4-oxopyrrolidine esters, reactivity can be modulated by substituents on the pyrrolidine ring (R1), the protecting group on the nitrogen (PG), and the nature of the ester's alkoxy group (R2). These modifications introduce distinct electronic and steric effects that alter the rate of nucleophilic acyl substitution reactions, such as hydrolysis.
Factors Influencing Ester Reactivity
The susceptibility of a 4-oxopyrrolidine ester to nucleophilic attack, a key measure of its reactivity, is a balance of electronic and steric factors.
-
Electronic Effects : These arise from the distribution of electron density within the molecule. Electron-withdrawing groups attached to the pyrrolidine ring or the ester moiety increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups decrease reactivity.[1]
-
Steric Effects : This refers to the non-bonding interactions that influence a molecule's shape and reactivity. Bulky substituents near the ester functional group can physically obstruct an incoming nucleophile, slowing down the reaction rate. This phenomenon, known as steric hindrance, is a critical factor in designing esters with controlled stability.[1][2]
The interplay of these effects determines the overall reactivity and stability of the ester.
References
A Comparative Analysis of Novel 4-Oxopyrrolidine Dicarboxylate Structures in Recent Patent Literature
For Researchers, Scientists, and Drug Development Professionals
The 4-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, frequently appearing in patented structures due to its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation. This guide delves into recent patent literature to analyze and compare novel dicarboxylate derivatives of this scaffold, focusing on their therapeutic applications, biological activity, and synthetic strategies.
Comparative Analysis of Patented Structures and Biological Activity
Analysis of recent patents reveals a focus on utilizing the 4-oxopyrrolidine scaffold to develop potent and selective enzyme inhibitors. These compounds often target key players in oncology, immunology, and metabolic diseases. The dicarboxylate functionality, or derivatives thereof, frequently plays a crucial role in binding to target proteins.
Below is a comparative summary of representative compounds disclosed in patent literature, highlighting their chemical structure, biological target, and associated activity.
| Patent / Application | Representative Structure | Biological Target | Key Quantitative Data |
| WO2015173764A1 [1] | Pyrrolidine-2,5-dione derivative | Indoleamine 2,3-dioxygenase 1 (IDO1) | Specific IC50 values are disclosed within the patent for exemplary compounds, demonstrating potent inhibition of the IDO1 enzyme, a key target in cancer immunotherapy.[1] |
| US9278954B2 [2] | Phenyl-substituted pyrrolidine derivative | Acetyl-CoA Carboxylase(s) (ACC) | The patent provides data on the inhibitory activity of compounds against ACC, a critical enzyme in fatty acid metabolism, relevant for treating obesity and type-2 diabetes.[2] |
| US9468661B2 [3] | Complex pyrrolidine derivative | Complement Factor D | Disclosed compounds are shown to be potent inhibitors of Factor D, a key serine protease in the alternative complement pathway, with potential for treating a range of inflammatory diseases.[3] |
| Non-Patent Example [4] | N-Boc proline coupled derivatives | α-amylase & α-glucosidase | A scientific article reports pyrrolidine derivatives with significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, indicating potential for diabetes management.[4] |
Experimental Protocols and Methodologies
To ensure reproducibility and facilitate comparison, understanding the underlying experimental methods is crucial. The following sections detail representative protocols for the synthesis and biological evaluation of these compounds, based on methodologies described in the analyzed literature.
A. General Synthetic Protocol for 4-Oxopyrrolidine Derivatives
The synthesis of substituted 4-oxopyrrolidine structures often involves multi-step sequences. A common approach begins with commercially available starting materials like 4-hydroxyproline, which is then elaborated through a series of protection, oxidation, and coupling reactions.
Representative Step: Oxidation of Hydroxyproline Intermediate
-
Dissolution: The protected 4-hydroxy-pyrrolidine-dicarboxylate intermediate (1 equivalent) is dissolved in a suitable organic solvent (e.g., Dichloromethane, DCM).
-
Cooling: The solution is cooled to 0°C in an ice bath.
-
Oxidant Addition: An oxidizing agent, such as Dess-Martin periodinane (1.2 equivalents), is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction & Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 4-oxopyrrolidine product is then purified using column chromatography on silica gel.
B. In Vitro Enzyme Inhibition Assay (Generic Protocol)
The biological activity of these compounds is typically assessed using in vitro enzyme inhibition assays. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50).
-
Enzyme & Substrate Preparation: A solution of the target enzyme (e.g., IDO1, Factor D) and its corresponding substrate are prepared in an appropriate assay buffer.[1][3]
-
Compound Dilution: The test compounds are serially diluted in Dimethyl Sulfoxide (DMSO) and then further diluted into the assay buffer to achieve a range of final concentrations.
-
Assay Initiation: The enzyme solution is pre-incubated with the diluted compounds in a 96-well plate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Start: The reaction is initiated by adding the substrate to each well.
-
Signal Detection: The plate is incubated for a set time, and the product formation is measured using a suitable detection method (e.g., fluorescence, absorbance) on a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualized Workflows and Pathways
To better illustrate the processes involved in the discovery and mechanism of action of these novel compounds, the following diagrams have been generated.
Caption: Drug discovery workflow for novel 4-oxopyrrolidine inhibitors.
Caption: Mechanism of action for an enzyme inhibitor.
References
- 1. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]
- 2. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 3. US9468661B2 - Pyrrolidine derivatives and their use as complement pathway modulators - Google Patents [patents.google.com]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No. 146256-98-6), a compound commonly used in pharmaceutical and organic synthesis.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research, development, and manufacturing laboratory settings.
Hazard Assessment and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May be harmful if swallowed, in contact with skin, or if inhaled[2]
Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound for disposal.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Waste Segregation and Container Selection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[5]
-
Collect waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are generally preferred for chemical waste.[6]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][7] The label should also list all components of the waste mixture by percent or volume.[8]
On-site Accumulation and Storage
Waste must be accumulated and stored safely prior to disposal.
-
Waste containers should be kept tightly closed except when adding waste.[6]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][8]
-
The SAA must be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[9]
-
Ensure the storage area is well-ventilated and away from heat, sparks, open flames, and direct sunlight.[5][9]
Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][7][9]
-
Waste Characterization : Determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). Given the irritation warnings, it is prudent to manage it as hazardous waste.
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department or a licensed hazardous waste disposal contractor should be contacted for pickup and final disposal.[6]
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[10]
-
Final Disposal Methods : The licensed waste disposal facility will use an appropriate method for final disposal, which may include incineration or other chemical treatments to render the waste less harmful.[7]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]
Visual Guide to Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H19NO5 | CID 10868942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 146256-98-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. needle.tube [needle.tube]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. usbioclean.com [usbioclean.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
Comprehensive Safety and Operational Guide for 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, handling procedures, and disposal plans for 1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a compound that can cause skin and serious eye irritation. It may also be harmful if swallowed, in contact with skin, or inhaled. Therefore, stringent use of personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash hazard. | Protects against splashes and airborne particles of the chemical, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Gloves must be inspected prior to use. | Prevents skin contact, which can cause irritation and potential absorption of the chemical. Nitrile and neoprene gloves are recommended for handling this compound and related reagents.[1] |
| Skin and Body Protection | A flame-retardant lab coat must be worn at all times. Ensure that skin is not exposed. | Protects against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the risk of inhaling dust or aerosols of the chemical, which may be harmful. |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Dust Formation: This compound is a solid; take care to avoid the formation of dust during handling and weighing.
-
Grounding: When transferring the powder, ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable solvents used in the same procedure.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Procedural Workflow for a Typical Synthesis
The following diagram outlines a typical experimental workflow for a reaction involving a pyrrolidine derivative, such as in the synthesis of an Oseltamivir intermediate. This procedure involves the use of sodium hydride, a pyrophoric reagent, and highlights the necessary safety precautions at each step.
Caption: Experimental workflow for handling this compound.
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent paper, pipette tips) in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
